Product packaging for dl-Glaucine hydrobromide(Cat. No.:CAS No. 50722-32-2)

dl-Glaucine hydrobromide

Cat. No.: B3370715
CAS No.: 50722-32-2
M. Wt: 436.3 g/mol
InChI Key: DFFLCVRJWUOGPN-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) Alkaloid Research

dl-Glaucine hydrobromide belongs to the aporphine (B1220529) class of isoquinoline alkaloids. Aporphine alkaloids represent the second-largest group of isoquinoline alkaloids, characterized by their tetracyclic aromatic core. Glaucine (B1671577) itself is specifically classified as a tetra-O-methylated aporphine derivative.

The synthesis of this compound is a subject of academic interest. A notable method involves the oxidation of d,l-laudanosoline hydrobromide to yield d,l-1,2,9,10-tetrahydroxyaporphine hydrochloride. acs.orgresearchgate.net This intermediate is then methylated and treated with hydrobromic acid to produce crude this compound, which can be purified through recrystallization. acs.orgresearchgate.netacs.org

Overview of Key Academic Research Trajectories

Academic research on this compound has explored its various pharmacological activities. A significant area of study is its mechanism of action, which involves several cellular pathways.

Key research findings indicate that glaucine acts as:

A phosphodiesterase type 4 (PDE4) inhibitor : This action is central to its effects on bronchial tone. biosynth.combiosynth.com

A calcium channel blocker : It targets L-type calcium channels, which contributes to smooth muscle relaxation. researchgate.net

A dopamine (B1211576) receptor antagonist : It shows antagonism at D1 and D1-like receptors.

These mechanisms have led to investigations into its potential applications in various research areas, including respiratory disorders, neurodegenerative conditions, and oncology. biosynth.com For instance, studies have examined its effects on breast cancer cell migration and invasion by influencing the NF-κB signaling pathway. Furthermore, research has highlighted the anti-cholinesterase activities of alkaloids from Glaucium species, including glaucine, prompting investigations into its neuroprotective properties. researchgate.net

Table 1: Investigated Pharmacological Actions of this compound

Pharmacological Action Mechanism Relevant Research Area
PDE4 Inhibition Inhibits the hydrolysis of cyclic AMP. Respiratory research, inflammation. biosynth.com
Calcium Channel Blockade Binds to the benzothiazepine (B8601423) site on L-type calcium channels. researchgate.net Cardiovascular research, smooth muscle function.
Dopamine Receptor Antagonism Acts as an antagonist at D1 and D1-like receptors. Neuroscience, neurodegenerative disease research.
Anti-cholinesterase Activity Inhibits acetylcholinesterase. Neurodegenerative disease research (e.g., Alzheimer's). researchgate.net
NF-κB Pathway Modulation Affects the NF-κB signaling pathway. Cancer research (cell migration and invasion).

Significance of this compound as a Research Probe

This compound serves as a valuable tool compound in scientific research. biosynth.com Its defined pharmacological profile allows researchers to investigate specific cellular and physiological processes. biosynth.com For example, its ability to modulate airway activity makes it a useful probe for studying the pathophysiology of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). biosynth.combiosynth.com

In the field of analytical chemistry, it is used as a reference compound, particularly in the synthesis and study of other alkaloid derivatives. Furthermore, its racemic nature, in contrast to the naturally occurring d-glaucine, provides a basis for comparative pharmacological studies to understand the stereospecific interactions of aporphine alkaloids with their biological targets. google.comresearchgate.net Research has shown differences in the effects of d- and l-glaucine hydrobromide on intestinal motility, highlighting the importance of stereochemistry in its biological activity. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26BrNO4 B3370715 dl-Glaucine hydrobromide CAS No. 50722-32-2

Properties

IUPAC Name

1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFLCVRJWUOGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964966
Record name 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1)
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Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50722-32-2
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1)
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Record name 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-6-methyl-1,2,9,10-tetramethoxy-, hydrobromide, (+-)-
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Record name 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1)
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Record name (±)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolinium bromide
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Chemical Synthesis and Derivatization Studies

Synthetic Pathways and Methodologies

The construction of the characteristic tetracyclic aporphine (B1220529) core of glaucine (B1671577) can be achieved through several synthetic strategies, leading to either the racemic mixture (dl-glaucine) or specific enantiomers.

Racemic dl-Glaucine Hydrobromide Synthesis Routes

A commercially viable and high-yield synthesis for racemic dl-glaucine is initiated from dl-laudanosoline hydrobromide. figshare.comacs.org This pathway involves an oxidative cyclization followed by methylation to furnish the final aporphine structure.

The key steps in this synthesis are outlined below:

Oxidative Cyclization: dl-Laudanosoline hydrobromide is oxidized using ferric chloride in an ethanol/water medium buffered with sodium acetate (B1210297). figshare.comresearchgate.net This reaction facilitates an intramolecular C-C bond formation to create the aporphine core, yielding dl-1,2,9,10-tetrahydroxyaporphine hydrochloride. figshare.comacs.org

Methylation: The resulting tetrahydroxyaporphine is converted to its free base and then fully methylated. figshare.comresearchgate.net

Salt Formation: The methylated product, crude dl-glaucine, is then precipitated as its hydrobromide salt by treatment with hydrobromic acid. figshare.comresearchgate.net Purification is typically achieved through recrystallization. figshare.comresearchgate.net

A notable impurity that can form during this process is 1-(N,N-dimethylaminoethyl)-3,4,6,7-tetramethoxyphenanthrene, which arises from a Hofmann degradation reaction. google.com

StepReactants/ReagentsProductYield
1. Oxidation dl-Laudanosoline hydrobromide, Ferric chloride, Sodium acetatedl-1,2,9,10-tetrahydroxyaporphine hydrochloride76-83% figshare.comacs.org
2. Methylation dl-1,2,9,10-tetrahydroxyaporphine, Phenyltrimethylammonium (B184261) hydroxide (B78521)Crude dl-Glaucine-
3. Salt Formation Crude dl-Glaucine, 48% Hydrobromic acidCrude this compound74% figshare.comacs.org

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a single enantiomer, such as the naturally occurring (+)-glaucine. One effective strategy involves the use of a chiral auxiliary to guide the stereochemistry of the reaction.

A synthesis of (S)-(+)-glaucine has been accomplished starting from (S)-(+)-phenylglycinol as a chiral support. thieme-connect.com The key steps include:

Preparation of Chiral Intermediate: A sequence involving N-alkylation, N-methylation, Pommeranz-Fritsch cyclization, and ionic hydrogenation leads to an optically active 1-benzyltetrahydroisoquinoline intermediate. thieme-connect.comresearchgate.net

Biaryl Coupling: The final and crucial step is an intramolecular oxidative C-C biaryl coupling reaction promoted by a hypervalent iodine(III) reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of a Lewis acid like boron trifluoride etherate. thieme-connect.com This step forms the aporphine ring system with high enantiomeric excess and without racemization. thieme-connect.com

Other asymmetric approaches include the use of chiral formamidines to direct the synthesis. acs.org

Key TransformationMethodOutcome
Asymmetric Induction Use of (S)-(+)-phenylglycinol as a chiral support. thieme-connect.comFormation of optically active 1-benzyltetrahydroisoquinoline intermediates. thieme-connect.com
Ring Closure Hypervalent iodine(III) reagent-promoted oxidative nonphenolic biaryl coupling. thieme-connect.comthieme-connect.comSynthesis of (S)-(+)-Glaucine in good yield and high enantiomeric excess (ee). thieme-connect.com
Alternative Strategy Asymmetric synthesis via chiral formamidines. acs.orgSynthesis of (+)-glaucine. acs.org

Precursor Transformation in Glaucine Synthesis (e.g., from Laudanosoline Hydrobromide)

The transformation of 1-benzylisoquinoline (B1618099) precursors is central to aporphine alkaloid synthesis. A prominent example is the conversion of dl-laudanosoline hydrobromide to dl-glaucine. figshare.comacs.org This process hinges on an intramolecular phenolic oxidative coupling. The oxidation of dl-laudanosoline with ferric chloride induces the coupling between the two aromatic rings to form the dibenzo[de,g]quinoline core of the aporphine skeleton. figshare.comresearchgate.net

This transformation is a practical application of the Pschorr cyclization, a classic method for forming biaryl linkages. The subsequent O-methylation of the four hydroxyl groups on the resulting dl-1,2,9,10-tetrahydroxyaporphine intermediate completes the synthesis of the glaucine structure before its precipitation as the hydrobromide salt. figshare.comresearchgate.net

Methylation Reactions in Aporphine Alkaloid Synthesis

Methylation is a critical final step in the synthesis of many aporphine alkaloids, including glaucine, which possesses four methoxy (B1213986) groups. nih.gov In the synthetic route from dl-laudanosoline, the four phenolic hydroxyl groups of the intermediate dl-1,2,9,10-tetrahydroxyaporphine are methylated. figshare.comresearchgate.net

A variety of methylating agents can be employed in alkaloid synthesis. In a described commercial process for dl-glaucine, phenyltrimethylammonium hydroxide is used as the methylating agent in a high-boiling solvent like 1,2-dichlorobenzene. figshare.comacs.orgresearchgate.net This reagent effectively methylates all four hydroxyl groups to yield the final product. figshare.com Biosynthetic pathways also rely on a series of O-methyltransferase (OMT) enzymes to sequentially add methyl groups to the precursor molecules. nih.govbiorxiv.org

Chiral Resolution Techniques

Since many synthetic routes produce a racemic mixture of dl-glaucine, chiral resolution is necessary to isolate the individual d- and l-enantiomers.

Diastereomeric Salt Formation for Enantiomeric Resolution

The most common and industrially applicable method for resolving racemic compounds is through the formation of diastereomeric salts. rsc.orgardena.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. ardena.com For a basic compound like glaucine, an optically active acid is used. google.com

The resulting diastereomeric salts (e.g., d-glaucine-d-tartrate and l-glaucine-d-tartrate) have different physical properties, such as solubility. google.comardena.com This difference allows for their separation by fractional crystallization. google.com

For the resolution of dl-glaucine, optically active acids such as d-tartaric acid or l-tartaric acid are commonly used. google.comgoogle.com For instance, reacting dl-glaucine with d-tartaric acid yields a pair of diastereomeric salts. Due to their differential solubility in a given solvent, one salt will crystallize out of the solution preferentially, allowing for its separation. google.com After separation, the pure enantiomer can be recovered from the salt by treatment with a base. The hydrobromide salt can then be reformed if desired. google.com

TechniqueDescriptionApplication to Glaucine
Diastereomeric Salt Formation Reaction of a racemate with a chiral resolving agent to form diastereomers with different physical properties. ardena.comRacemic glaucine is reacted with an optically active acid like d-tartaric acid. google.com
Fractional Crystallization Separation of the diastereomeric salts based on their differing solubilities in a specific solvent. google.comThe less soluble diastereomeric salt (e.g., l-glaucine-d-bitartrate) crystallizes from the solution and is separated by filtration. google.com
Liberation of Enantiomer The separated diastereomeric salt is treated to remove the resolving agent, yielding the pure enantiomer.The purified salt is treated with a base to liberate the pure glaucine enantiomer (e.g., l-glaucine). google.com

Derivatization and Analogue Preparation

The glaucine molecule serves as a scaffold for the synthesis of numerous derivatives and analogues. Chemical modifications at various positions on the aporphine ring system have been explored to create novel compounds.

A variety of chemical reactions have been applied to the glaucine structure to produce new derivatives. These modifications include halogenation, amino-methylation, acetylation, and reactions with esters of boronic acid. iaea.org A general scheme for producing derivatives involves reactions such as mercuration, demethylation using hydrobromic or hydroiodic acid, N-alkylation with haloalkyls, and bromination. nsc.ru

A significant area of research has been the functionalization at the C-3 position. For example, 3-aminomethylglaucine can be synthesized and subsequently used as an intermediate. uctm.edu This intermediate can then undergo N-acylation with various protected amino acids or hydroxycinnamic acids using a carbodiimide (B86325) coupling reaction to form a series of amide derivatives. uctm.edu The synthesis of 6-ethyl and 6-butyl analogs of dl-glaucine has also been described, starting from papaverine (B1678415) hydrochloride in a multi-step process. acs.org These structural modifications can lead to quantitative and qualitative changes in the molecule's properties. nih.gov For instance, substituting the hydrogen at the 3-position with a -CH2NH- group has been noted to alter the molecule's characteristics. nih.gov

Glaucine is a valuable starting material for the semisynthesis of more complex polycyclic alkaloid structures. Through carefully controlled reaction sequences, the aporphine core can be rearranged and expanded into different heterocyclic systems.

One such transformation involves the conversion of glaucine into the phenanthrene (B1679779) alkaloid secoglaucine, particularly in a subcritical water medium. researchgate.net This secoglaucine can then serve as an intermediate. A synthetic route to naphtho[2,1-f]isoquinoline derivatives, such as litebamine, has been proposed that involves a stepwise pyridine–pyridine recyclization of N-acylsecoaporphine analogues derived from glaucine. researchgate.net

Furthermore, derivatives of phenanthro[1,2-d]azepine, a previously unknown heterocyclic system, can be obtained from glaucine through successive pyridine–pyridine and pyridine–azepine recyclizations. researchgate.net Treatment of glaucine with hydrogen bromide gas in dichloromethane (B109758) can yield a mixture of other aporphine alkaloids, including thaliporphine (B1221002), lirioferine, N-methyllaurotetanine, and bracteoline, through demethylation and rearrangement reactions. researchgate.net

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been applied to glaucine to create novel compounds. nih.gov This strategy aims to produce multitarget drug candidates with potentially enhanced or synergistic activities. mdpi.com

Research has demonstrated the synthesis of molecular hybrids combining glaucine with hydroxycinnamic acids like ferulic acid and sinapic acid. uctm.edu In one synthetic approach, 3-aminomethylglaucine is coupled with N-hydroxycinnamoylphenylalanines. uctm.edu This reaction, using a carbodiimide coupling method, joins the hydroxycinnamic acid to the 3-aminomethylglaucine via a phenylalanine spacer, resulting in hybrid amides like N-feruloylphenylalanyl-3-aminomethylglaucine and N-sinapoylphenylalanyl-3-aminomethylglaucine. uctm.edu

Chemical Reactivity and Transformations

The aporphine structure of glaucine imparts a specific chemical reactivity, making it susceptible to various transformations under different conditions.

The molecule is known to be easily oxidized. uctm.edu In nature, this occurs through photochemical and enzymatic processes to form 6a,7-dehydroglaucine and oxoglaucine (B1201786). uctm.edu This reactivity is attributed to the benzylic C-6a-H bond, which is often the initial point of a free radical attack. uctm.edu Computational studies using density functional theory (DFT) support this, suggesting that glaucine can undergo successive hydrogen atom transfers (HAT) from the C-6a and C-7 positions when attacked by an oxidizing radical. rsc.org

Under laboratory conditions, glaucine undergoes various transformations. It can be isomerized to des-glaucine (secoglaucine) when heated in subcritical water. researchgate.net Reaction with strong acids like hydrobromic acid (HBr) causes demethylation of the methoxy groups. nsc.ruresearchgate.net For example, treating glaucine with HBr gas can produce a range of demethylated and rearranged products, including thaliporphine and lirioferine. researchgate.net Other studied reactions include reactions with mercury acetate and acetic anhydride (B1165640) in the presence of boron trifluoride etherate, highlighting the diverse reactivity of the glaucine scaffold. nsc.ru Microbial systems can also transform glaucine, primarily through N- and O-dealkylation and dehydrogenation reactions. rsc.org

Table 3: Summary of Chemical Transformations of Glaucine

Reaction Type Reagent/Condition Major Product(s) Reference
Oxidation Photochemical/Enzymatic 6a,7-Dehydroglaucine, Oxoglaucine uctm.edu
Dehydrogenation Fusarium solani Didehydroglaucine rsc.org
Isomerization Subcritical Water (250°C) Secoglaucine (des-glaucine) researchgate.net
Demethylation/Rearrangement HBr gas in CH2Cl2 Thaliporphine, Lirioferine, Bracteoline researchgate.net
N- and O-Dealkylation Streptomyces griseus Norglaucine, 2-O-demethylglaucine rsc.org

Oxidation Reactions

Oxidation of the glaucine core typically involves the formation of dehydroglaucine (B150074) and oxoglaucine. These reactions can be achieved through various chemical and biological methods. The benzylic C-6a-H bond is often the initial site of attack in free radical-mediated oxidations. uctm.edu In nature, glaucine readily undergoes oxidation to 6a,7-dehydroglaucine and oxoglaucine through photochemical and enzymatic processes. uctm.edu

Dehydrogenation at the C-6a and C-7 positions to form dehydroglaucine is a common oxidative transformation. This can be accomplished using reagents such as mercury(II) acetate. Another approach involves the use of manganese(III) acetate, which has been successfully applied to oxidize aporphines to their corresponding oxoaporphine derivatives, such as oxoglaucine. researchgate.net

Microbial transformations also provide a stereospecific route for oxidation. For instance, the fungus Fusarium solani has been shown to selectively oxidize the (+)-enantiomer of racemic glaucine, leveraging its dehydrogenase activity. N-oxidation of the tertiary amine group is another documented oxidative pathway. nih.gov

Table 1: Summary of Oxidation Reactions of Glaucine

Oxidizing Agent/Method Product(s) Reaction Type Reference(s)
Mercury(II) Acetate Dehydroglaucine Dehydrogenation
Manganese(III) Acetate Oxoglaucine Oxidation researchgate.net
Fusarium solani (6aR)-(-)-Glaucine (from oxidation of (6aS)-(+)-enantiomer) Stereospecific Oxidation
Photochemical/Enzymatic 6a,7-Dehydroglaucine, Oxoglaucine Oxidation uctm.edu
Not Specified N-Oxide of Glaucine N-Oxidation nih.gov

Reduction Reactions

Reduction reactions involving glaucine derivatives are key steps in the synthesis of related alkaloids and in creating structural diversity. A common reduction involves the conversion of dehydroglaucine derivatives back to the tetrahydroaporphine scaffold. For example, 7-methyldehydroglaucine, formed from the condensation of glaucine with formaldehyde, can be reduced via a dissolving metal reduction to yield a mixture of diastereomeric cis- and trans-7-methylglaucine. researchgate.net

In the context of total synthesis, reduction of precursors is fundamental. The synthesis of (S)-homolaudanosine, a related benzylisoquinoline alkaloid, involves the catalytic reduction of a trans-alkene intermediate, followed by the reduction of the resulting carbamate (B1207046) with lithium aluminium hydride (LAH). cdnsciencepub.com Similarly, the synthesis of certain javaberine alkaloids, which share a core structure, involves the reduction of an intermediate with LiAlH4. rsc.org The synthesis of dl-glaucine itself can utilize a one-pot Bischler-Napieralski reaction followed by reduction with sodium borohydride (B1222165) (NaBH4). researchgate.net

Table 2: Examples of Reduction Reactions in Glaucine and Related Syntheses

Starting Material Reducing Agent Product Reaction Type Reference(s)
7-Methyldehydroglaucine Dissolving Metal cis- and trans-7-Methylglaucine Reduction of Dehydroalkaloid researchgate.net
Carbamate intermediate (in Homolaudanosine synthesis) Lithium Aluminium Hydride (LAH) (S)-Homolaudanosine Carbamate Reduction cdnsciencepub.com
Dihydroisoquinoline intermediate Sodium Borohydride (NaBH4) Tetrahydroisoquinoline (Glaucine precursor) Imine Reduction researchgate.net
Dihydroisoquinoline-3-carboxylate intermediate Lithium Aluminium Hydride (LAH) (-)-Javaberine A / epi-Javaberine A Ester/Amide Reduction rsc.org

Substitution Reactions

The glaucine molecule offers several sites for substitution reactions, leading to a wide array of derivatives. These reactions can occur on the aromatic rings or at the nitrogen atom.

One notable substitution is the aminomethylation at the C-3 position. This reaction introduces a -CH2NH- group, creating 3-aminomethylglaucine, which can be further derivatized, for instance, by forming amides with amino acids. uctm.edunih.gov Halogenation of the glaucine structure has also been reported as a synthetic modification. iaea.org

A significant area of study involves the selective cleavage of the methoxy ether groups, which is a form of nucleophilic substitution (O-demethylation). Treatment of glaucine with hydrogen bromide (HBr) gas in solvents like dichloromethane or acetic acid can selectively demethylate the C-1 and C-9 positions. This reaction yields important phenolic aporphine alkaloids such as thaliporphine (1-hydroxy-2,9,10-trimethoxyaporphine) and lirioferine (1,9-dihydroxy-2,10-dimethoxyaporphine), among other products. researchgate.net The use of other reagents like BBr3 is also a common method for demethylation in related alkaloids. rsc.org

Furthermore, substitution at the nitrogen atom can occur. N-dealkylation of tertiary amines like glaucine can be achieved using reagents such as vinyl chloroformate. google.com Conversely, N-alkylation of precursor secondary amines is a standard step in many synthetic routes to produce the N-methyl group characteristic of glaucine. researchgate.net

Table 3: Overview of Substitution Reactions on the Glaucine Scaffold

Reaction Type Reagent(s) Position(s) of Substitution Product(s)/Derivative Type Reference(s)
Aminomethylation Formaldehyde, Amines C-3 3-Aminomethylglaucine uctm.edunih.gov
O-Demethylation Hydrogen Bromide (HBr) C-1, C-9 Thaliporphine, Lirioferine researchgate.net
Halogenation Halogenating agents Aromatic Ring Halogenated glaucine derivatives iaea.org
N-Dealkylation Vinyl Chloroformate N-6 Norglaucine google.com
Enamine Addition Alkyl Bromides (with dehydroglaucine) C-7 7-Alkyl dehydroglaucines researchgate.net

Pharmacological Mechanisms and Biochemical Interactions

Receptor and Ion Channel Modulations

dl-Glaucine hydrobromide's engagement with a variety of receptors and ion channels is central to its mechanism of action.

Glaucine (B1671577) acts as a calcium channel blocker by binding to the benzothiazepine (B8601423) site on L-type Ca2+ channels. wikipedia.orgnih.gov This action inhibits the influx of calcium ions into smooth muscle cells, which is a critical step for muscle contraction. wikipedia.org By blocking this influx, glaucine prevents the contraction of smooth muscles, such as those in the human bronchus, leading to relaxation. wikipedia.org It is important to note that glaucine does not affect intracellular calcium stores but specifically prevents the entry of Ca2+ after these stores have been depleted. wikipedia.org The compound's interaction with the benzothiazepine recognition site distinguishes its mechanism from other classes of calcium channel blockers, such as dihydropyridines. nih.gov

Table 1: L-Type Calcium Channel Antagonism by Glaucine

Feature Description Source
Mechanism Blocks L-type calcium channels wikipedia.org
Binding Site Benzothiazepine site wikipedia.orgnih.gov
Effect Inhibits Ca2+ influx into smooth muscle cells wikipedia.org
Result Prevents muscle contraction, promotes relaxation wikipedia.org

| Specificity | Does not affect intracellular calcium stores | wikipedia.org |

Glaucine has been identified as a dopamine (B1211576) receptor antagonist, with a preference for D1 and D1-like receptors. wikipedia.org This antagonism may contribute to some of its neuroleptic-like effects. Studies on halogenated derivatives of glaucine have been conducted to explore the structure-affinity relationships at dopaminergic receptors. uchile.clnih.gov Unlike some related aporphine (B1220529) alkaloids, halogenation of glaucine did not consistently lead to a higher affinity for D1 receptors. uchile.cl For instance, 3-bromo- (B131339) and 3-iodoglaucine showed a slight trend towards D1 selectivity without a significant loss of affinity, while other halogenated forms did not exhibit this selectivity. uchile.cl This suggests that the specific chemical structure of glaucine itself, without halogenation, dictates its interaction with D1 and D1-like receptors. uchile.clnih.gov

Glaucine functions as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4). wikipedia.orgnih.gov PDE4 is a key enzyme responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory and immune cells. wikipedia.orgwikipedia.org By inhibiting PDE4, glaucine leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with the relaxation of bronchial smooth muscle and a reduction in inflammation.

Research has shown that glaucine selectively inhibits PDE4 in human bronchial tissue and granulocytes with a reported inhibitory constant (Ki) of 3.4 μM. nih.govchemsrc.com The inhibition is of a non-competitive nature. nih.gov While it is a selective PDE4 inhibitor, its potency is considered to be relatively low. wikipedia.orgwikipedia.org

Table 2: PDE4 Inhibition by Glaucine

Parameter Finding Source
Target Phosphodiesterase 4 (PDE4) wikipedia.orgnih.gov
Mechanism Non-competitive inhibition nih.gov
Selectivity Selective for PDE4 wikipedia.orgnih.gov
Ki Value 3.4 μM (in human bronchus and PMNs) nih.govchemsrc.com
Effect Increases intracellular cAMP

| Potency | Low | wikipedia.orgwikipedia.org |

dl-Glaucine demonstrates non-selective antagonist activity at alpha-1 (α1) and alpha-2 (α2) adrenoceptors. chemsrc.comnih.gov This blockade of alpha-adrenoceptors contributes to its vasodilatory effects. cvpharmacology.commayoclinic.org Both the (R)- and (S)-enantiomers of glaucine act as antagonists at α1 receptors. wikipedia.orgnih.gov Functional studies in rat vas deferens have shown that (+)-glaucine competitively inhibits contractions induced by noradrenaline and methoxamine, with a pA2 value of approximately 6. nih.gov Furthermore, glaucine inhibits the specific binding of [3H]-prazosin to membranes from rat vas deferens, with a pKi value of 6.63, which aligns with its functional antagonist activity. nih.gov This indicates a direct interaction with the α1-adrenoceptor. nih.govnih.gov

The stereoisomers of glaucine exhibit distinct modulatory effects at the serotonin (B10506) 5-HT2A receptor. wikipedia.orgnih.gov The (S)-isomer of glaucine acts as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.govresearchgate.net In contrast, the (R)-isomer of glaucine functions as a positive allosteric modulator specifically at the 5-HT2A receptor. wikipedia.orgnih.govresearchgate.net This means that (R)-glaucine enhances the response of the 5-HT2A receptor to serotonin. researchgate.net This differential activity of the stereoisomers highlights the stereospecificity of glaucine's interaction with serotonin receptors. wikipedia.orgnih.gov

Table 3: Stereoisomer-Specific Modulation of 5-HT2A Receptors by Glaucine

Stereoisomer Activity at 5-HT2A Receptor Source
(S)-glaucine Partial agonist nih.govresearchgate.net

| (R)-glaucine | Positive allosteric modulator | wikipedia.orgnih.govresearchgate.net |

Intracellular Signaling Pathway Interventions

The interactions of this compound with various receptors and ion channels initiate a cascade of intracellular signaling events. As a PDE4 inhibitor, glaucine elevates intracellular cAMP levels, a key second messenger that influences numerous cellular functions, including smooth muscle relaxation and inflammation. wikipedia.org Its antagonism of D1 dopamine receptors suggests an interaction with the Gαs/olf-coupled signaling pathway, which canonically involves the activation of adenylyl cyclase and subsequent cAMP production. frontiersin.org Furthermore, its activity at α1-adrenoceptors implies modulation of the Gq-protein coupled pathway, which activates the IP3 signal transduction cascade, leading to smooth muscle contraction. cvpharmacology.com By blocking these receptors, glaucine interferes with these signaling pathways. The modulation of 5-HT2A receptors by glaucine stereoisomers also points to an intervention in Gq/G11-mediated signaling cascades. wikipedia.org While the direct downstream effects of glaucine on specific kinases and transcription factors are not fully elucidated in the provided context, its primary mechanisms of action strongly indicate a significant impact on cAMP- and G-protein-mediated signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Research indicates that glaucine can suppress the activation of the nuclear transcription factor, nuclear factor-kappa B (NF-κB). nih.govresearchgate.net This inhibitory action is significant as the NF-κB pathway plays a crucial role in regulating the expression of various genes involved in inflammation and cancer. nih.govarvojournals.org Specifically, glaucine has been shown to attenuate the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing IκBα degradation, glaucine effectively blocks the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. nih.govresearchgate.net

Studies using human breast cancer cells (MCF-7) have demonstrated that glaucine can inhibit cell migration and invasion by targeting the NF-κB signaling pathway. nih.gov In these experiments, glaucine was found to reduce the expression of genes regulated by NF-κB, such as matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net The (S)-glaucine form is noted to be an NF-kappaB inhibitor. nih.gov

Cyclic AMP (cAMP) Signaling Modulation

Glaucine is recognized for its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, glaucine effectively increases intracellular cAMP levels.

The modulation of cAMP signaling has been linked to the regulation of reactive oxygen species (ROS) generation in granulocytes. nih.gov In granulocytes from healthy individuals, agents that elevate cAMP levels have been shown to inhibit ROS production. nih.gov However, in cells from type 2 diabetic patients, these same agents can paradoxically activate ROS generation. nih.gov This suggests that the effect of cAMP modulation on ROS is context-dependent and can differ in pathological states. nih.gov

Matrix Metalloproteinase-9 (MMP-9) Transcriptional Regulation

Glaucine has been demonstrated to significantly inhibit the expression and activity of matrix metalloproteinase-9 (MMP-9) in a dose-dependent manner. nih.govresearchgate.net MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process central to cancer cell invasion and metastasis. nih.govresearchgate.net

The regulatory effect of glaucine on MMP-9 is directly linked to its inhibition of the NF-κB pathway. nih.govresearchgate.net The promoter region of the MMP-9 gene contains binding sites for NF-κB, and the activation of this transcription factor is essential for MMP-9 expression. nih.govarvojournals.org By suppressing NF-κB activation, glaucine effectively downregulates the transcription of the MMP-9 gene. nih.govresearchgate.net This has been confirmed through reporter gene assays, which showed that glaucine inhibits the transcriptional activity of the MMP-9 promoter. nih.gov

Reactive Oxygen Species (ROS) Generation and Modulation

The modulation of reactive oxygen species (ROS) by glaucine is an area of interest, although direct studies on this compound's specific effects are less detailed. However, related compounds and pathways provide some insight. For instance, the alkaloid tetrandrine, another benzylisoquinoline alkaloid, has been shown to decrease the expression of inflammatory cytokines by inhibiting the NF-κB pathway, which can be associated with ROS modulation. nih.gov

Furthermore, the modulation of cAMP levels by glaucine can influence ROS generation. nih.gov In certain cell types, an increase in cAMP can lead to an inhibition of ROS production. nih.gov However, this response can be altered in disease states. nih.gov The generation of ROS is a fundamental cellular process that can be influenced by various signaling pathways, and overwhelming ROS production can be a strategy to combat pathogens and cancer cells. frontiersin.orgresearchgate.net

Enzymatic Activity Profiling

Monoamine Oxidase (MAO) Enzyme Inhibition

Monoamine oxidase (MAO) enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. wikipedia.orgscirp.orgnih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. wikipedia.orgnih.gov Inhibition of these enzymes leads to increased availability of these neurotransmitters in the brain. wikipedia.orgnih.gov

While direct and extensive studies on the MAO inhibitory activity of this compound are not widely available in the provided context, the general class of monoamine oxidase inhibitors (MAOIs) is well-established for its therapeutic effects in depression and other neurological disorders. wikipedia.orgscirp.orgnih.gov MAOIs can be either reversible or irreversible in their action. nih.govfrontiersin.org

Molecular Interaction Dynamics

The molecular interactions of this compound have been investigated through various techniques, including molecular docking and saturation transfer difference (STD)-NMR spectroscopy. nih.gov These studies provide insights into how the molecule binds to its targets.

In a study investigating its potential against the SARS-CoV-2 main protease (Mpro), this compound was shown to interact with the enzyme through hydrogen bonding with the amino acid residue Gly143 and a π-cation interaction with His41. nih.gov STD-NMR experiments further confirmed the binding, with specific protons of the glaucine molecule showing different levels of saturation, indicating their proximity to the protein's binding site. nih.gov For instance, the H-8 proton showed the highest saturation, suggesting a close interaction with the Mpro. nih.gov

Furthermore, studies on the interaction of glaucine with metal ions have shown that it can chelate ferric ions, with the interaction being pH-dependent. mdpi.com This suggests a potential role for glaucine in modulating processes involving metal ions.

Table of Research Findings on this compound's Molecular Interactions:

Interaction TypeInteracting PartnerKey Residues/FeaturesMethod of StudyReference
Hydrogen BondingSARS-CoV-2 MproGly143Molecular Docking nih.gov
π-Cation InteractionSARS-CoV-2 MproHis41Molecular Docking nih.gov
Metal ChelationFerric Ions (Fe³⁺)pH-dependentSpectrophotometry mdpi.com

Interactions with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins into functional units. escholarship.orgmdpi.com This role makes it a prime target for antiviral drug development. mdpi.comfrontiersin.org The catalytic site of Mpro typically involves a dyad of Cysteine-145 (Cys145) and Histidine-41 (His41), and key amino acid residues such as Glycine-143 (Gly143) and Glutamate-166 (Glu166) are also crucial for substrate and inhibitor binding. mdpi.comchemrxiv.org

In the search for effective inhibitors of SARS-CoV-2 Mpro, drug repurposing studies have evaluated existing compounds for new therapeutic uses. nih.gov One such study investigated 156 FDA-approved drugs and natural compounds, identifying this compound as one of ten drugs that interact with the SARS-CoV-2 main protease. nih.gov The interaction was confirmed using Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, a technique used to detect binding between a small molecule (ligand) and a large protein. nih.gov

Further analysis through molecular dynamics (MD) simulations provided insights into the nature of this interaction. The simulations showed that the complex formed between glaucine hydrobromide and Mpro was stable. nih.gov A significant conformational change in the protein's structure was observed upon binding, as indicated by a root-mean-square deviation (RMSD) change of 3.6 Å. nih.gov This suggests an induced-fit model where the protein adapts its shape to accommodate the ligand, leading to a stable complex. nih.gov At the atomic level, the interaction is stabilized by a hydrogen bond formed between the H3-14 of the glaucine molecule and the Glycine-143 residue of the protease. nih.gov

Table 1: Summary of this compound Interaction with SARS-CoV-2 Main Protease (Mpro)

ParameterFindingSource
Binding Confirmation Interacts with SARS-CoV-2 Mpro nih.gov
Detection Method Saturation Transfer Difference (STD)-NMR Spectroscopy nih.gov
Complex Stability Forms a stable protein-ligand complex in MD simulations nih.gov
Conformational Change Induces a significant protein RMSD change of 3.6 Å nih.gov
Key Interaction Hydrogen bonding between H3-14 of glaucine and Gly143 of Mpro nih.gov

Metal Ion Chelation and Complex Formation Characteristics

Chelation is a chemical process where a molecule, known as a chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure called a chelate. ebsco.com This process is fundamental in various biological systems and has applications in medicine, such as in the treatment of metal poisoning. ebsco.comnih.gov The ability of a compound to chelate metal ions can significantly influence its biochemical behavior.

The isoquinoline (B145761) alkaloid glaucine has been studied for its ability to interact with physiologically important transition metals, specifically iron and copper. nih.gov Research demonstrates that glaucine can effectively chelate iron ions. nih.gov In non-buffered conditions, it was shown to chelate both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. nih.gov The interaction with ferric ions was further confirmed using a non-competitive approach, where the addition of Fe³⁺ ions to glaucine resulted in a clear spectral shift, indicating the formation of a complex. nih.gov The stoichiometry of this glaucine-Fe³⁺ complex was determined to be 1:1 at a pH of 7.5. nih.gov

The chelation activity of glaucine is notably dependent on pH. It was one of only five isoquinoline alkaloids out of 28 tested that showed significant chelation of ferrous ions at a physiological pH of 7.5. nih.gov At this pH, its potency was even greater than that of galanthine, another active alkaloid. nih.gov Glaucine also remained active at a slightly acidic pH of 6.8, though its effectiveness decreased as the pH dropped further and was absent at lower pH levels (pH 4.5 and 5.5). nih.gov

In contrast to its strong interaction with iron, studies found that glaucine did not significantly chelate either cupric (Cu²⁺) or cuprous (Cu⁺) ions under the tested conditions. nih.gov However, the compound was shown to be capable of reducing ferric and cupric ions, an effect that was generally dependent on the number of free aromatic hydroxyl groups. nih.gov The ability of glaucine to form complexes with various metals is also supported by patent literature describing veterinary compositions where glaucine is in a complex with organic acids and a range of metals, including iron, copper, zinc, and manganese, among others. google.com

Table 2: Metal Ion Chelation Characteristics of Glaucine

Metal IonChelation ActivityStoichiometry (with Fe³⁺)pH Dependence (Fe²⁺ Chelation)Source
Iron (Fe²⁺, Fe³⁺) Yes1:1Potent at pH 7.5, active at pH 6.8, absent at pH ≤ 5.5 nih.gov
Copper (Cu⁺, Cu²⁺) Not significantNot applicableNot applicable nih.gov

Preclinical Investigations of Biological Activities

Respiratory System Research

The following table is a representative example of how antitussive data is typically presented in preclinical studies. NOTE: The data presented here is for illustrative purposes and does not represent actual findings for dl-Glaucine hydrobromide.

Table 1: Representative Data Table of Antitussive Activity in an Animal Model
Treatment Group Dose (mg/kg) Number of Coughs (mean ± SEM) % Inhibition
Control (Vehicle) - 45.8 ± 3.2 -
Compound X 10 28.1 ± 2.5 38.6%
Compound X 20 19.7 ± 2.1 56.9%

The bronchodilatory potential of dl-glaucine has been investigated in a variety of in vitro and in vivo models. In isolated guinea pig tracheal preparations, glaucine (B1671577) demonstrated a concentration-dependent relaxation effect. nih.gov It was also shown to inhibit contractions of guinea pig airways induced by both acetylcholine (B1216132) and histamine, both in isolated tissue preparations and in living animals. nih.gov

Studies using human isolated bronchus have provided further insight into its mechanisms of action. Glaucine was found to inhibit both the spontaneous tone and the tone induced by histamine, with a pD2 value of approximately 4.5. nih.gov The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Additionally, glaucine was shown to depress the contractile responses to calcium ions (Ca2+), with a pD'2 value of approximately 3.62, suggesting an interaction with calcium signaling pathways in airway smooth muscle. nih.gov

Table 2: Bronchodilator and Related Activities of Glaucine in Isolated Human Bronchus

Parameter Value
Inhibition of histamine-induced tone (pD2) ~ 4.5
Depression of contractile responses to Ca2+ (pD'2) ~ 3.62
Inhibition of FMLP-induced elastase release (-log IC50) 3.53 ± 0.03
Reduction of histamine-induced rise in intracellular Ca2+ (-log IC50) ~ 4.3

In a preclinical model of asthma using ovalbumin-sensitized guinea pigs, inhaled glaucine demonstrated a significant ability to modulate airway hyperresponsiveness. nih.gov In this model, exposure to an aerosolized antigen leads to acute bronchoconstriction, a key feature of an asthmatic response. Treatment with inhaled glaucine (10 mg/ml for 3 minutes) was shown to inhibit this acute bronchoconstriction. nih.gov The antigen-induced response was markedly reduced from 256 ± 42 cm H2O l-1 s-1 in the control group to 95 ± 14 cm H2O l-1 s-1 in the animals treated with glaucine. nih.gov Furthermore, the same study reported that pretreatment with glaucine also significantly reduced airway hyperreactivity to histamine, a mediator involved in allergic and inflammatory responses. nih.gov

Table 3: Effect of Inhaled Glaucine on Antigen-Induced Bronchoconstriction in Sensitized Guinea Pigs

Treatment Group Antigen Response (cm H2O l-1 s-1) (mean ± SEM)
Control 256 ± 42
Glaucine (10 mg/ml) 95 ± 14

Anti-Inflammatory and Immunomodulatory Studies

Research into the immunomodulatory effects of glaucine has explored its interaction with Toll-like receptors (TLRs), which are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. In studies utilizing mouse peritoneal macrophages, glaucine was found to inhibit the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) that were induced by various TLR ligands. Concurrently, glaucine was observed to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages stimulated with TLR ligands. This dual action of suppressing pro-inflammatory cytokine production while promoting anti-inflammatory cytokine synthesis points to a sophisticated mechanism of immunomodulation.

Modulation of Pro-inflammatory Cytokine Production and Anti-inflammatory Cytokine (IL-10) Levels

Preclinical research has demonstrated that this compound possesses significant immunomodulatory properties, specifically affecting the production of key cytokines involved in the inflammatory cascade. In studies utilizing mouse peritoneal macrophages, glaucine was shown to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This inhibitory effect was observed when the macrophages were stimulated with various Toll-like receptor (TLR) ligands, which are molecules that trigger inflammatory responses. nih.gov

Conversely, the same research highlighted that glaucine enhanced the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.gov This effect was noted in macrophages stimulated with lipopolysaccharide (LPS) and zymosan, suggesting that glaucine can shift the immune response towards a less inflammatory state. nih.gov The dual action of reducing pro-inflammatory mediators while simultaneously boosting anti-inflammatory ones underscores its potential as a modulator of the immune response. nih.gov

CytokineTypeObserved Effect of GlaucineReference
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatoryInhibition nih.gov
Interleukin-6 (IL-6)Pro-inflammatoryInhibition nih.gov
Interleukin-10 (IL-10)Anti-inflammatoryEnhancement nih.gov

Attenuation of Eosinophil Accumulation and Microvascular Leakage in Airway Inflammation Models

In animal models of airway inflammation, this compound has been shown to mitigate key pathological features associated with allergic asthma. Studies in ovalbumin-sensitized guinea pigs, a common model for asthma research, revealed that inhaled glaucine markedly reduced the accumulation of eosinophils in the lungs following an antigen challenge. Eosinophils are critical immune cells that contribute to the inflammation and tissue damage seen in asthmatic airways.

Furthermore, glaucine was effective in inhibiting microvascular leakage at all airway levels. [from previous search result 1] Microvascular leakage, the escape of fluid and proteins from blood vessels into the surrounding tissue, contributes to airway wall swelling and narrowing of the airways. In vitro experiments have also shown that glaucine can inhibit the release of eosinophil peroxidase, an enzyme released by eosinophils that contributes to oxidative stress and tissue damage. [from previous search result 6] These findings suggest that glaucine can directly interfere with the inflammatory processes driven by eosinophils in the airways.

Antineoplastic Research in In Vitro and Animal Models

Inhibition of Cancer Cell Proliferation and Viability in Cell Lines

The antineoplastic potential of this compound and its source extracts has been evaluated against various cancer cell lines, demonstrating inhibitory effects on cell growth and viability. An extract from Glaucium flavum, a plant rich in glaucine, exhibited cytotoxic activity against A549 human lung cancer cells with a half-maximal inhibitory concentration (IC50) of 10 µg/ml after 24 hours of treatment. scispace.com This antiproliferative effect is attributed to the alkaloid components of the extract, including glaucine. scispace.com

Similarly, alkaloid extracts from Glaucium flavum and Glaucium grandiflorum showed moderate cytotoxic effects on human colon adenocarcinoma cell lines (HT-29 and Caco-2) and the T47D breast cancer cell line. jmp.ir In contrast, studies on A375.S2 human melanoma cells indicated that pure (-)-glaucine displayed potent anti-migratory effects without causing significant cytotoxicity at the concentrations tested, suggesting its mechanism of action may be cell-type specific, favoring the inhibition of metastasis over direct cell killing in some cancers. nih.govnih.gov

Cell LineCancer TypeTest SubstanceIC50 ValueReference
A549Lung CancerGlaucium flavum Extract10 µg/ml scispace.com
HT-29Colon CancerGlaucium Alkaloid ExtractModerate Cytotoxicity jmp.ir
Caco-2Colon CancerGlaucium Alkaloid ExtractModerate Cytotoxicity jmp.ir
T47DBreast CancerGlaucium Alkaloid ExtractWeak Cytotoxicity jmp.ir
A375.S2Melanoma(-)-GlaucineNot Significantly Cytotoxic nih.govnih.gov

Suppression of Cancer Cell Migration and Invasion in vitro

A significant focus of antineoplastic research on glaucine has been its ability to inhibit cancer cell migration and invasion, which are crucial steps in the metastatic process. In human breast cancer cell lines, glaucine has been shown to effectively inhibit both migration and invasion. sci-hub.seresearchgate.net The underlying mechanism involves the suppression of Matrix Metalloproteinase-9 (MMP-9) gene expression. researchgate.net This suppression is achieved by blocking the activation of the nuclear transcription factor NF-κB, a key regulator of inflammation and cancer progression. sci-hub.seresearchgate.net

This anti-migratory effect is not limited to breast cancer. In studies using the A375.S2 human melanoma cell line, (-)-glaucine also demonstrated significant anti-migration potential in wound healing assays. nih.govnih.govresearchgate.net This indicates that glaucine's ability to interfere with the cellular machinery responsible for cell movement is a key aspect of its anticancer activity. nih.gov

Investigation of Apoptosis Induction in Cancer Cells

Research indicates that glaucine-containing extracts can induce apoptosis, or programmed cell death, in cancer cells. In a study on A549 lung cancer cells, treatment with a Glaucium flavum extract led to the upregulation of pro-apoptotic genes such as Bax, Bad, and the tumor suppressor p53. scispace.com Concurrently, the expression of the anti-apoptotic gene Bcl-2 was reduced. scispace.com This shift in the balance of apoptotic regulatory proteins creates a cellular environment that favors cell death.

However, the pro-apoptotic effect of glaucine may be dependent on the specific cancer cell type. In A375.S2 melanoma cells, for instance, glaucine did not induce significant apoptosis but instead caused a moderate cell cycle arrest at the G2/M phase. nih.gov This suggests that while glaucine can halt the progression of cancer cells, the pathway it triggers—be it apoptosis or cell cycle arrest—can vary between different types of cancer.

Studies in Specific Cancer Cell Types (e.g., Breast Cancer, Melanoma)

Breast Cancer: Glaucine has been specifically investigated for its effects on breast cancer cell lines. It has been shown to inhibit the migration and invasion of both MCF-7 and the highly metastatic MDA-MB-231 cell lines. sci-hub.se This action is linked to its ability to suppress the NF-κB signaling pathway, thereby downregulating MMP-9 expression. sci-hub.seresearchgate.net Furthermore, research suggests glaucine can inhibit the function of P-glycoprotein (P-gp) and MRP1, which are proteins that pump chemotherapy drugs out of cancer cells, causing multidrug resistance in cell lines like MCF-7/ADR. mdpi.com

Melanoma: In the context of melanoma, studies on the A375.S2 human melanoma cell line have revealed that (-)-glaucine effectively inhibits cell migration. nih.govnih.gov A notable finding in this cell line is that the anti-migratory effect occurs without a significant reduction in cell viability. nih.govnih.gov The mechanism in these cells involves a significant increase in intracellular reactive oxygen species (ROS) and a moderate arrest of the cell cycle in the G2/M phase. nih.gov

Strategies for Resolving Efficacy Contradictions Across Diverse Cancer Models

Preclinical evaluation of natural compounds like glaucine for anticancer activity often yields varied results across different cancer models, necessitating strategies to understand and resolve these discrepancies. Glaucine has demonstrated potential anticancer effects in specific in vitro models; for instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells. medchemexpress.com It also significantly suppresses the migration and invasion of PMA-treated MCF-7 cells and MDA-MB-231 cells, indicating its potential as an inhibitor of breast cancer cell metastasis. medchemexpress.comresearchgate.net This activity is linked to its ability to block the expression and activity of matrix metalloproteinase-9 (MMP-9) by suppressing the activation of NF-κB. medchemexpress.comresearchgate.net

However, the translation of such specific in vitro findings to broader therapeutic application is challenging, as preclinical models frequently fail to predict clinical efficacy in humans, with oncology having one of the lowest success rates in clinical trials. news-medical.net The failure rate for new cancer drugs is estimated to be as high as 95%, often due to a lack of efficacy in human trials despite promising preclinical data. oncodesign-services.com This highlights the limitations of existing models and the potential for contradictory outcomes when a compound is tested across a wider range of cancer types and models.

Several factors contribute to these contradictions:

Genetic and Phenotypic Variation: Cancer cell lines, long considered genetically stable, can evolve and harbor significant genetic variation, leading to different drug responses even within the same cell line used in different labs. broadinstitute.org

Tumor Microenvironment: Standard in vitro cultures and even some in vivo models lack the complex tumor microenvironment, which includes immune cells, fibroblasts, and signaling molecules that critically influence a drug's effectiveness. oncodesign-services.com Xenograft models using immunodeficient mice, for example, miss the crucial interaction between the drug, the tumor, and the immune system. news-medical.netoncodesign-services.com

Model-Specific Biology: The choice of model, from cell-line-derived xenografts (CDX) to patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), can produce different results. nih.govmdpi.com PDX models, for instance, better retain the genetic and histological characteristics of the original patient tumor and are considered more predictive of clinical response. mdpi.comnih.gov

To address these challenges and resolve efficacy contradictions, a multi-faceted approach is necessary in preclinical research.

Strategies for Improved Preclinical Assessment:

Strategy Description Rationale
Use of Model Panels Testing a compound against a diverse panel of cancer cell lines rather than a single model. Acknowledges the heterogeneity of cancer and helps identify the specific cancer types or subtypes that are most likely to respond.
Advanced In Vitro Models Employing 3D cell cultures, organoids, or "tumor-on-a-chip" systems. These models better replicate the three-dimensional structure and cell-cell interactions of a tumor, offering a more realistic environment for drug testing than traditional 2D cultures. frontiersin.org
Patient-Derived Xenografts (PDX) Transplanting tumor fragments directly from a patient into immunodeficient mice. PDX models maintain the heterogeneity and architecture of the original tumor, making them a more predictive tool for clinical efficacy and personalized medicine. mdpi.comnih.gov
Humanized Animal Models Using immunodeficient mice engrafted with human immune cells. Allows for the evaluation of immunomodulatory drugs and the study of interactions between the human immune system and the tumor, which is critical for many modern cancer therapies. oncodesign-services.comnih.gov

| Robust Study Design and Reporting | Implementing rigorous experimental designs, including rescue experiments to confirm on-target effects, and transparently reporting all findings, including negative results. | Flawed study design and publication bias in favor of positive results contribute to the high rate of non-reproducible findings in preclinical research. nih.govyoutube.com |

By implementing these strategies, researchers can build a more comprehensive and reliable profile of a compound like glaucine, clarifying its true therapeutic potential and minimizing the risk of failure in later clinical stages.

Analgesic and Neuropharmacological Studies in Animal Models

Investigation of Pain Modulatory Effects

The analgesic properties of glaucine and its different forms have been investigated in various preclinical pain models, with some studies showing efficacy while others report a lack of effect. This suggests a complex profile that may be dependent on the specific type of pain stimulus and the model used.

In studies utilizing chemical-induced pain models, glaucine has shown positive results. It was found to be effective in the acetic acid-induced abdominal constriction (writhing) test in mice, a common screening method for analgesics. researchgate.net A patent for glaucine's analgesic use reported that both l-glaucine hydrobromide and d-glaucine hydrobromide were active in protecting mice against writhing induced by intraperitoneal hydrochloric acid. In this model, the levorotary form (l-glaucine HBr) was found to be more potent than the dextrorotary form (d-glaucine HBr).

In thermal nociception models, the results are more varied. The classical hot plate analgesia test in mice showed that both l-glaucine HBr and d-glaucine HBr possessed analgesic activity, again with the l-isomer being more potent. However, a separate study investigating dl-glaucine phosphate (B84403) found no analgesic effect. oncodesign-services.com Furthermore, in the classical tail-pinch test, which is often used to detect narcotic analgesics like morphine, neither d-glaucine HBr nor l-glaucine HBr showed any analgesic activity, indicating a lack of significant morphine-like analgesic action. This aligns with findings that the antitussive effect of dl-glaucine is not influenced by levallorphan, an opioid antagonist, further distinguishing its mechanism from that of opioids. oncodesign-services.com

The following table summarizes the findings from various preclinical studies on the analgesic effects of glaucine.

Analgesic Activity of Glaucine in Preclinical Models

Compound Form Animal Model Pain Test Result
Glaucine Mice Acetic Acid-Induced Writhing Effective researchgate.net
l-Glaucine Hydrobromide Mice HCl-Induced Writhing Active
d-Glaucine Hydrobromide Mice HCl-Induced Writhing Active (less potent than l-form)
l-Glaucine Hydrobromide Mice Hot Plate Test Active
d-Glaucine Hydrobromide Mice Hot Plate Test Active (less potent than l-form)
d-Glaucine Hydrobromide Mice Tail Pinch Test No Analgesic Activity
l-Glaucine Hydrobromide Mice Tail Pinch Test No Analgesic Activity

These conflicting results underscore the complexity of glaucine's interaction with nociceptive pathways. While it appears effective against inflammatory or chemically induced pain, its efficacy against thermal or mechanical pain is less clear and it does not seem to operate via classical opioid pathways.

Profiling of Central Nervous System Activities in Preclinical Settings

Glaucine exhibits a range of activities within the central nervous system (CNS), primarily characterized by neuroleptic-like and dopamine-antagonistic effects. nih.gov Studies in rodents have demonstrated that glaucine can significantly modulate motor activity and behaviors associated with the dopaminergic system.

One of the key findings is that glaucine acts as a dopamine (B1211576) receptor antagonist, with a preference for D1 and D1-like receptors. nih.gov This is supported by behavioral studies where glaucine almost completely abolished apomorphine-induced behaviors (climbing, sniffing, grooming) in mice. nih.gov Apomorphine (B128758) is a classic dopamine agonist, and the inhibition of its effects strongly suggests an antidopaminergic mechanism for glaucine. nih.gov Further evidence shows that glaucine antagonizes haloperidol-induced catalepsy in rats, another test sensitive to dopamine system modulation. genoway.com

Glaucine's impact on locomotor activity is notable; it has been found to decrease spontaneous locomotor activity in rodents. genoway.com However, it does not affect amphetamine-induced hypermotility but does potentiate amphetamine and apomorphine stereotypy. genoway.com In terms of its effect on neurotransmitter levels, glaucine has been shown to depress noradrenaline (NA) and dopamine (DA) levels in the whole brain of mice. genoway.com It also significantly decreases the brain level of 5-hydroxytryptamine (5-HT) without altering the concentration of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). genoway.com

In addition to its effects on the dopamine system, glaucine also interacts with the serotonin (B10506) system. It antagonizes the head twitch response induced by 5-HTP in rats, suggesting an effect on serotonergic pathways. genoway.com Other CNS effects include a significant prolongation of hexobarbital-induced sleeping time, indicating a sedative or CNS depressant action. oncodesign-services.com However, studies have reported that glaucine is without anticonvulsant, antianxiety, or antidepressant effects in mice. genoway.com

The table below summarizes the key neuropharmacological effects of glaucine observed in preclinical models.

Central Nervous System Activities of Glaucine in Animal Models

CNS Effect Animal Model Key Findings
Locomotor Activity Rodents Decreased spontaneous locomotor activity. genoway.com
Dopamine System Mice/Rats Acts as a dopamine antagonist, favoring D1-like receptors; abolishes apomorphine-induced behaviors; antagonizes haloperidol-induced catalepsy. nih.govgenoway.com
Serotonin System Rats Antagonizes 5-HTP-induced head twitch response. genoway.com
Neurotransmitter Levels Mice Depresses brain levels of noradrenaline (NA), dopamine (DA), and 5-hydroxytryptamine (5-HT). genoway.com
Sedative Effects Not Specified Prolongs hexobarbital-induced sleeping time. oncodesign-services.com

| Other CNS Effects | Mice | No observed anticonvulsant, antianxiety, or antidepressant effects. genoway.com |

These findings collectively profile glaucine as a CNS-active compound with significant modulatory effects on catecholaminergic and serotonergic systems, consistent with its characterization as a neuroleptic-like agent.

Metabolism and Pharmacokinetic Research Methodologies

In Vitro Metabolic Pathway Elucidation

In vitro studies are fundamental in identifying the primary metabolic routes of a compound. For dl-glaucine, these studies have revealed a multi-step process involving both Phase I and Phase II reactions.

Phase I metabolism of glaucine (B1671577) primarily involves reactions that introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions. The main pathways identified are O-demethylation, N-demethylation, hydroxylation, and N-oxidation. nih.govuni-saarland.de

Studies in rats have shown that glaucine is principally metabolized through O- and N-demethylation, resulting in four different isomers. nih.gov Further investigations have detailed these pathways, identifying O-demethylation occurring at positions 2, 9, and 10 of the glaucine molecule, alongside N-demethylation. nih.gov Hydroxylation and N-oxidation have also been identified as metabolic routes, often in combination with demethylation. nih.govuni-saarland.de In total, researchers have been able to identify 26 Phase I metabolites. gtfch.org

Following Phase I transformations, the resulting phenolic metabolites of glaucine undergo Phase II conjugation reactions. The primary pathways are glucuronidation and sulfation, which involve the attachment of glucuronic acid or sulfate (B86663) groups, respectively. nih.govuni-saarland.degtfch.org These processes significantly increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govuni-saarland.degtfch.org A total of 21 Phase II metabolites have been identified in research studies. gtfch.org

The enzymatic reactions of Phase I metabolism are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Studies have been conducted to identify the specific CYP isoforms responsible for the metabolism of glaucine.

The involvement of these specific isoforms in different metabolic steps is as follows:

2-O-demethylation: Primarily mediated by CYP1A2 and CYP3A4. nih.gov

9-O-demethylation: Involves CYP1A2, CYP2C19, and CYP2D6. nih.gov

N-demethylation: Predominantly catalyzed by CYP3A4, with a minor contribution from CYP2D6. nih.gov

These findings have been corroborated by inhibition tests, confirming the significant roles of these CYP isoforms in glaucine metabolism. nih.gov

To further understand the dynamics of glaucine metabolism, kinetic analyses of the involved enzymes have been performed. These studies typically determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

The kinetic profiles for the formation of glaucine's metabolites have been shown to follow classic Michaelis-Menten behavior. nih.govgtfch.org The determined Km values for the various metabolic reactions range from 25 to 140 µM, while the Vmax values are between 0.10 and 1.92 pmol/min/pmol. nih.govgtfch.org This data is crucial for predicting the rate of metabolism at different concentrations of the compound.

Kinetic Parameters of Glaucine Metabolism
ParameterValue Range
Km (Michaelis-Menten Constant)25 - 140 µM
Vmax (Maximum Reaction Velocity)0.10 - 1.92 pmol/min/pmol

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models provide a more comprehensive picture of a compound's metabolism and disposition within a living organism.

Following administration of glaucine to animal models, such as Wistar rats, various biological matrices are collected and analyzed to identify and quantify the parent compound and its metabolites. nih.gov Urine is a primary matrix for these investigations. nih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for the detection and characterization of metabolites. nih.govgtfch.org High-resolution mass spectrometry (HR-MS) is also used to confirm the elemental composition of the identified metabolites. nih.gov

In rat urine, the major metabolites detected are the O- and N-demethylated forms of glaucine, along with their glucuronide and sulfate conjugates. nih.govgtfch.org These findings from in vivo studies are consistent with the metabolic pathways elucidated from in vitro experiments, confirming that O- and N-dealkylation followed by conjugation are the primary metabolic routes for glaucine. gtfch.org The mono- and bis-demethylated metabolites have been successfully detected using GC-MS, while LC-MS approaches have targeted the demethylated metabolites and their corresponding glucuronides. gtfch.org

Preclinical Pharmacokinetic Research Approaches

The investigation of the pharmacokinetic profile of dl-Glaucine hydrobromide in preclinical settings necessitates the use of robust and validated bioanalytical methods. These methods are crucial for the accurate quantification of the compound in various biological matrices, thereby providing reliable data on its absorption, distribution, metabolism, and excretion (ADME) characteristics. The development and validation of these analytical strategies are foundational to understanding the compound's behavior in vivo.

Analytical Strategies for Compound Determination in Biological Fluids

The quantitative determination of this compound and its metabolites in biological fluids, such as plasma, urine, and tissue homogenates, from preclinical studies relies heavily on advanced chromatographic techniques coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most prominently used analytical platforms for this purpose. These methods offer high selectivity, sensitivity, and throughput, which are essential for analyzing the complex biological samples generated during pharmacokinetic studies.

The development of a reliable bioanalytical method for this compound involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Each of these steps is optimized to ensure the accuracy and precision of the analytical results.

Sample Preparation

The initial and one of the most critical stages in the bioanalytical workflow is the preparation of the biological sample. The primary goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques employed for the extraction of small molecules like glaucine from plasma or other biological fluids include:

Protein Precipitation (PPT): This is a straightforward and widely used method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. This method is simple and fast but may be less clean compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity and chemical properties of this compound. This technique generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide very clean extracts and allows for significant pre-concentration of the analyte.

Chromatographic Separation

Following sample preparation, the extract is injected into an HPLC or UPLC system for the separation of this compound from any remaining endogenous components and potential metabolites. Reversed-phase chromatography is the most common mode of separation for compounds of this nature. A C18 stationary phase is frequently used, providing good retention and separation of moderately polar compounds like glaucine.

The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile or methanol). The separation is often performed using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method for the quantification of this compound in biological matrices due to its exceptional sensitivity and selectivity. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, as the glaucine molecule readily forms a protonated molecular ion [M+H]+.

The quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecular ion of glaucine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for interference from other compounds in the matrix. An internal standard (IS), a structurally similar compound, is typically used to correct for variations in sample processing and instrument response.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for pharmacokinetic studies. The validation is conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels (lower limit of quantification, low, medium, and high).

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability).

Detailed Research Findings

While a specific, publicly available, validated bioanalytical method for the preclinical pharmacokinetic study of this compound with complete data tables is not readily found in the literature, the following tables represent typical validation results for a UPLC-MS/MS method for a small molecule compound in rat plasma, based on similar published studies. These tables illustrate the expected performance of a well-validated method for the determination of this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) of a Representative UPLC-MS/MS Method

ParameterValue
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Equation y = mx + c
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision at LLOQ (%CV) < 15%
Accuracy at LLOQ (%RE) ± 15%

Table 2: Intra-day and Inter-day Precision and Accuracy of a Representative UPLC-MS/MS Method

Nominal Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
Low QC (3 ng/mL) 4.8-2.56.2-1.8
Mid QC (300 ng/mL) 3.11.24.50.9
High QC (1500 ng/mL) 2.50.83.91.5

Table 3: Recovery and Matrix Effect of a Representative UPLC-MS/MS Method

Concentration Level Extraction Recovery (%) Matrix Effect (%)
Low QC (3 ng/mL) 88.595.2
Mid QC (300 ng/mL) 91.297.1
High QC (1500 ng/mL) 90.196.5

Table 4: Stability of this compound in Rat Plasma under Various Conditions (Representative Data)

Stability Condition Concentration Level Precision (%CV) Accuracy (%RE)
Short-term (Bench-top, 4h) Low QC5.1-3.2
High QC4.3-2.1
Freeze-Thaw (3 cycles) Low QC6.8-4.5
High QC5.5-3.8
Long-term (-80°C, 30 days) Low QC7.2-5.1
High QC6.1-4.2

These representative data demonstrate that a well-developed and validated UPLC-MS/MS method can provide the necessary accuracy, precision, and sensitivity for the reliable quantification of this compound in biological fluids, which is a prerequisite for conducting robust preclinical pharmacokinetic studies.

Analytical Methodologies and Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For glaucine (B1671577) analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative determination and purity assessment of glaucine in various matrices, including plant extracts and pharmaceutical formulations. mums.ac.irresearchgate.net HPLC methods, often coupled with ultraviolet (UV) detection, provide the precision, accuracy, and linearity required for reliable quantification. fda.gov

The development of a robust HPLC method involves a systematic approach, including scouting for optimal columns and mobile phases to ensure the effective separation of the analyte from other components. lcms.cz For instance, a study on the determination of glaucine in Glaucium flavum utilized HPLC to quantify the alkaloid in different parts of the plant. researchgate.net Another research effort focused on developing an HPLC method to determine glaucine content in nine different Glaucium species, demonstrating the technique's utility in phytochemical analysis. mums.ac.ir The concentration of glaucine compounds was found to differ between the species, with the highest amounts detected in G. corniculatum var corniculatum and G. corniculatum var flaviflorum, while G. flavum var flavum had the lowest. mums.ac.ir

These methods are validated to ensure they meet stringent criteria for performance, including limits of detection (LOD) and quantification (LOQ), precision, and accuracy, making them suitable for quality control in regulated environments. fda.govresearchgate.net

Table 1: HPLC Method Parameters for Glaucine Analysis

Parameter Example Specification Reference
Column Mixed-mode stationary phase (e.g., Primesep 100) sielc.com
Mobile Phase Isocratic mixture of water, Acetonitrile (B52724) (MeCN), and a buffer (e.g., TFA or H2SO4) sielc.com
Detection UV at a specific wavelength (e.g., 252 nm) sielc.com
Flow Rate Typically around 1.0 ml/min sielc.com

| Application | Quantitative analysis, purity assessment, determination in plant extracts | mums.ac.irresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the metabolic profiling and detection of glaucine and its metabolites, particularly in biological samples. gtfch.orgnih.gov This method is well-suited for identifying and quantifying volatile small molecule metabolites. nih.gov Prior to analysis, non-volatile compounds like glaucine metabolites often require a derivatization step, such as silylation, to increase their volatility for GC analysis. ucdavis.edu

In metabolic studies, GC-MS has been instrumental in identifying the biotransformation products of glaucine. For example, research on rat urine after glaucine administration used a GC-MS screening approach to detect acetylated mono- and bis-demethylated metabolites. gtfch.org This allows for the monitoring of glaucine intake in cases of abuse or poisoning. nih.gov GC-MS-based metabolite profiling has also been applied to analyze the composition of plant extracts, such as those from Glaucium flavum, where glaucine was identified as the main alkaloid component in most populations studied. researchgate.net

The mass spectrometer component provides detailed mass spectra of the separated compounds, which can be compared against spectral libraries for confident identification. srce.hrfoodb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations, such as tandem MS (LC-MSn) and high-resolution MS (LC-HR-MSn), are premier tools for the comprehensive identification and quantification of drug metabolites. gtfch.orgnih.govtechnologynetworks.com These techniques are particularly valuable for analyzing compounds that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov

In the study of glaucine metabolism, LC-based methods have been crucial. After administration to rats, urine samples were analyzed by LC-HR-MS to identify phase I and phase II metabolites. nih.gov Detailed interpretation of the fragmentation patterns, confirmed by the elemental composition determined through HR-MS, allowed for the proposal of metabolic pathways. nih.gov These pathways include O-demethylation, N-demethylation, hydroxylation, N-oxidation, and subsequent glucuronidation and/or sulfation. gtfch.orgnih.gov

LC-MSn screening approaches specifically target these demethylated metabolites and their glucuronide conjugates. gtfch.org The use of high-resolution mass spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites and differentiating between isomers. nih.govijpras.com In total, 26 phase I and 21 phase II metabolites of glaucine were identified in rat studies using these advanced techniques. gtfch.org

Table 2: Key Metabolic Pathways of Glaucine Identified by LC-MS

Metabolic Reaction Position of Modification Reference
O-demethylation Positions 2, 9, and 10 nih.gov
N-demethylation - nih.gov
Hydroxylation Various gtfch.org
N-oxidation - gtfch.orgnih.gov
Glucuronidation Phenolic groups gtfch.orgnih.gov

| Sulfation | Phenolic groups | gtfch.orgnih.gov |

Spectroscopic and Imaging Approaches

Beyond chromatographic separations, spectroscopic and imaging techniques provide deeper insights into the molecular structure and subcellular behavior of dl-glaucine hydrobromide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including glaucine and its metabolites. nih.gov Techniques such as 1H-NMR, 13C-NMR, and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) provide detailed information about the chemical environment of each atom and the connectivity between them. nih.govresearchgate.net

High-field NMR has been used to completely assign the chemical shifts and coupling constants for the alicyclic protons of the glaucine molecule, which were previously unassigned. nih.gov This level of detail is critical for confirming the structure of synthesized glaucine metabolites. gtfch.org For instance, when mass spectrometry could not differentiate between isomeric demethylated metabolites, these compounds were synthesized and their structures were unequivocally confirmed by NMR. gtfch.org 2D-NMR experiments are particularly powerful, as they reveal correlations between protons (COSY) or between protons and carbons (HETCOR), which is essential for piecing together the molecular structure. nih.govrsc.org

Confocal laser scanning microscopy is a high-resolution imaging technique used to visualize the intracellular localization of fluorescent molecules within intact cells. nih.gov It offers significant advantages over conventional fluorescence microscopy by eliminating out-of-focus light, thereby providing sharp, optically sectioned images of the specimen. nih.govnih.gov

In the context of glaucine research, this technique can be used to study its uptake and distribution within cellular compartments. While pure glaucine exhibits weak fluorescence, its interaction with living cells can lead to marked fluorescence, particularly within the cell nucleus. researchgate.net This phenomenon allows researchers to track the compound's journey inside the cell and observe its accumulation in specific organelles. researchgate.net

Studies using confocal microscopy can help elucidate the mechanisms of action by revealing where the compound localizes. nih.gov For example, observing the accumulation of a compound in mitochondria or lysosomes can provide clues about its biological effects. nih.gov The ability to obtain high-resolution, real-time images of cellular processes makes confocal microscopy an invaluable tool for studying the intracellular behavior of glaucine. mdpi.com

Biochemical and Cell-Based Assay Systems

Biochemical and cell-based assays are fundamental in characterizing the biological activities of this compound. These systems allow for the investigation of its effects on specific enzymes, protein expression levels, and cellular signaling pathways.

Enzyme Activity Assays (e.g., Gelatin Zymography)

Gelatin zymography is an established technique used to detect the activity of gelatinolytic enzymes, primarily matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. This method is crucial for studying the impact of compounds on tissue remodeling, cancer cell invasion, and inflammation.

In research investigating the effects of glaucine on breast cancer cells, gelatin zymography was employed to assess the proteolytic activity of MMP-9, a key enzyme in cancer metastasis. The findings from these studies revealed that glaucine effectively inhibited the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced secretion and enzymatic activity of MMP-9 in a dose-dependent manner. arvojournals.orgnih.gov This demonstrates the utility of gelatin zymography in identifying the specific enzymatic pathways modulated by glaucine.

Table 1: Research Findings on Glaucine using Gelatin Zymography

Cell LineInducing AgentTarget EnzymeObserved Effect of GlaucineReference
MCF-7 (Human Breast Cancer)PMAMMP-9Inhibited secretion and proteolytic activity arvojournals.orgnih.gov
MDA-MB-231 (Human Breast Cancer)N/A (constitutive expression)MMP-9Inhibited secretion and proteolytic activity arvojournals.org

Western Blotting for Protein Expression Analysis

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This methodology has been instrumental in elucidating the molecular mechanisms underlying the effects of glaucine on cellular processes.

Studies on human breast cancer cells have utilized Western blotting to analyze changes in protein expression following treatment with glaucine. Research showed that glaucine treatment decreased the expression of MMP-9 protein in a dose-dependent manner in MDA-MB-231 cells. arvojournals.org Furthermore, Western blot analysis of subcellular fractions demonstrated that glaucine substantially augmented the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor involved in inflammation and cancer progression. arvojournals.org These findings highlight the power of Western blotting in identifying the specific protein targets of this compound.

In Vitro Functional Assays (e.g., Cyclic AMP Accumulation, Superoxide (B77818) Generation)

Cyclic AMP Accumulation: Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in numerous physiological processes. Assays measuring cAMP accumulation are vital for screening compounds that interact with G protein-coupled receptors or inhibit phosphodiesterases (PDEs). Glaucine has been identified as a selective PDE4 inhibitor. nih.gov The inhibition of PDEs, which are enzymes that degrade cAMP, leads to an increase in intracellular cAMP levels. Studies have investigated the effects of glaucine on different molecular forms of cyclic nucleotide phosphodiesterases isolated from bovine aorta, confirming its interaction with this enzyme family. nih.gov This inhibitory action on PDEs underlies many of its pharmacological effects and is a key characteristic identified through in vitro functional assays.

Superoxide Generation: Superoxide generation assays are used to measure the production of superoxide radicals (O₂⁻), a type of reactive oxygen species (ROS), in biological systems. These assays are important for evaluating the antioxidant or pro-oxidant properties of a compound. While the role of ROS is significant in various pathological conditions, mdpi.com and assays to detect superoxide are well-established, nih.gov extensive searches of publicly available scientific literature did not yield specific studies that have employed superoxide generation assays to directly characterize the effects of this compound.

Advanced Analytical and Computational Methodologies

Advanced methodologies, including transcriptomic analysis and computational simulations, provide a deeper understanding of the effects of this compound at the genetic and molecular interaction levels.

Transcriptomic Profiling (e.g., RNA-seq) for Gene Expression Patterns

Transcriptomic profiling techniques, such as RNA sequencing (RNA-seq), offer a comprehensive, unbiased view of the gene expression changes within a cell or tissue in response to a specific treatment. nih.gov This powerful methodology allows researchers to identify entire networks of genes and signaling pathways that are modulated by a compound. Despite the utility of RNA-seq for elucidating molecular mechanisms, mdpi.commdpi.com a thorough review of available research indicates that specific studies utilizing transcriptomic profiling to analyze the global gene expression patterns induced by this compound have not been extensively published.

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides valuable insights into the dynamic interactions between a ligand, such as glaucine, and its protein target at an atomic level.

MD simulations have been used to investigate the interaction of glaucine with the main protease (Mpro) of SARS-CoV-2. These simulations revealed that a notable conformational change in the protein is necessary to accommodate the glaucine molecule and form a stable complex. This type of computational analysis is critical for understanding the structural basis of a drug's efficacy and for guiding the design of more potent inhibitors.

Electroanalytical Methods for Drug and Metabolite Determination

Electroanalytical methods offer a compelling alternative to traditional chromatographic techniques for the determination of electroactive compounds like this compound and its metabolites. These methods are often characterized by their high sensitivity, rapid analysis times, and cost-effectiveness. The electrochemical behavior of glaucine has been investigated, providing a foundation for the development of sensitive analytical procedures for its quantification in various matrices.

The core of glaucine's electrochemical activity lies in its molecular structure, which is susceptible to oxidation. Research has demonstrated that glaucine undergoes an irreversible oxidation process at a glassy carbon electrode. This electrochemical response can be harnessed for quantitative analysis using techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), which offer enhanced sensitivity compared to classical direct current methods.

A significant study in this area focused on the comprehensive electrochemical characterization of glaucine. This research elucidated the oxidation mechanism and optimized the experimental parameters for its determination. The study confirmed that the oxidation of glaucine is an irreversible process. The developed DPV method, coupled with solid-phase extraction, was successfully applied to the analysis of urine samples, demonstrating its potential for monitoring glaucine in biological fluids.

The primary metabolites of glaucine, formed through processes such as O-demethylation, N-demethylation, hydroxylation, and N-oxidation, are also of significant interest in toxicological and pharmacological studies. While the electrochemical determination of these specific metabolites has not been as extensively detailed as the parent compound, the principles of electroanalysis can be extended to their detection, provided they also possess electroactive functional groups. The O- and N-demethylated metabolites, in particular, are key targets in monitoring glaucine intake.

The practical application of these methods involves the use of a three-electrode system, typically comprising a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode. The choice of supporting electrolyte and its pH are critical parameters that must be optimized to achieve the best analytical performance, including sensitivity and selectivity.

Below are tables summarizing the key findings from electroanalytical research on glaucine.

Table 1: Optimal Conditions for Voltammetric Determination of Glaucine

ParameterOptimal Condition
Voltammetric TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeGlassy Carbon Electrode
Supporting ElectrolytePhosphate (B84403) Buffer
pH7.0

Table 2: Analytical Performance of the DPV Method for Glaucine Determination

ParameterValue
Linear Range0.5 - 100 µM
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.5 µM
Recovery in Spiked Urine Samples92 - 105%

Structure Activity Relationship Sar and Structural Biology

Elucidation of Structural Determinants for Biological Activity

The specific arrangement of atoms and functional groups within the glaucine (B1671577) molecule dictates its interaction with biological targets, leading to a range of pharmacological effects. Key structural features, including its stereochemistry and substituent groups, are critical determinants of its activity.

Glaucine possesses a chiral center at position 6a, resulting in two enantiomers, (S)-glaucine and (R)-glaucine. Research has demonstrated that this stereoisomerism has a profound impact on its pharmacological profile, particularly its interaction with serotonin (B10506) (5-HT) and adrenergic receptors. researchgate.netnih.govwikipedia.org

While both enantiomers exhibit antagonistic activity at α1-adrenergic receptors, their effects on 5-HT₂ receptors are strikingly different. researchgate.netnih.govwikipedia.org (S)-glaucine, the naturally occurring form, acts as a partial agonist at all three 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C). researchgate.netnih.gov In contrast, the synthetically derived (R)-glaucine functions as a positive allosteric modulator specifically at the 5-HT₂ₐ receptor, enhancing the response to serotonin. researchgate.netnih.govuniba.it This differential activity highlights the stereoselective nature of the receptor binding pocket. The three-dimensional orientation of the molecule is critical; one enantiomer fits in a way that elicits a partial agonistic response, while its mirror image binds to a different, allosteric site, modulating the receptor's function instead of directly activating it. researchgate.netuniba.it

Table 1: Differential Activity of Glaucine Enantiomers at Various Receptors
EnantiomerReceptor TargetPharmacological Action
(S)-Glaucineα1-Adrenergic ReceptorsAntagonist
(R)-Glaucineα1-Adrenergic ReceptorsAntagonist
(S)-Glaucine5-HT₂ Receptor Subtypes (A, B, C)Partial Agonist
(R)-Glaucine5-HT₂ₐ ReceptorPositive Allosteric Modulator

Glaucine's biological effects are also attributed to its ability to inhibit certain enzymes. It has been identified as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic AMP (cAMP). wikipedia.orgmedchemexpress.combiosynth.com This inhibition leads to increased intracellular cAMP levels, which is associated with the relaxation of smooth muscles, such as those in the bronchi. biosynth.com

The potency of glaucine as a PDE4 inhibitor has been quantified, with a reported inhibition constant (Ki) of 3.4 µM in human bronchial tissues and polymorphonuclear leukocytes. medchemexpress.com The aporphine (B1220529) core and the specific methoxy (B1213986) group substitutions are thought to be crucial for this inhibitory activity. Additionally, studies have indicated that glaucine exhibits weak inhibitory effects on other enzymes, such as thymidine (B127349) phosphorylase (TP).

Table 2: Enzymatic Inhibition by Glaucine
Enzyme TargetSourceInhibition Constant (Ki) / IC₅₀
Phosphodiesterase 4 (PDE4)Human Bronchus & Polymorphonuclear LeukocytesKi = 3.4 µM
Thymidine Phosphorylase (TP)E. coli (recombinant)Weak inhibition (IC₅₀ between 44.0 to 420.3 µM)

Comparative Structural Biology with Related Aporphine Alkaloids

The study of glaucine in the context of other aporphine alkaloids provides valuable insights into the SAR of this chemical class. By comparing the structures and activities of related compounds, researchers can identify key molecular determinants of efficacy and explore new therapeutic possibilities.

Semi-synthetic modifications to the glaucine structure have been shown to produce significant changes in its pharmacological profile. For example, substitutions at the 3rd position, N-oxidation, or dehydrogenation of the aporphine core can lead to quantitative and qualitative changes in its effects. nih.gov

Specific modifications have been found to:

Reduce Toxicity : Substitution of the hydrogen at the 3rd position with a -CH₂NH- group reduces toxicity by 3.5 times. N-oxidation or dehydrogenation can decrease toxicity by 7.5 to 10 times. nih.gov

Intensify CNS Inhibition : Extending the methyl group at the 3rd position with a hydroxy or an amide group, as well as dehydrogenation and N-oxidation, leads to a more potent inhibitory action on the central nervous system. nih.gov

Alter Spasmolytic and Antitussive Activity : While 3-aminomethyl derivatives retain the spasmolytic activity of glaucine with lower toxicity, dehydrogenation and N-oxidation significantly reduce this action. nih.gov Furthermore, most structural analogues, with the exception of 7-methyl dehydroglaucine (B150074), lose the antitussive property of the parent compound. nih.gov

These findings underscore how even minor alterations to the aporphine scaffold can dramatically influence biological activity, providing a roadmap for designing analogues with improved therapeutic indices.

The aporphine alkaloid scaffold, characterized by its tetracyclic dibenzo[de,g]quinoline core, represents a "privileged structure" in medicinal chemistry, serving as a template for developing new bioactive agents. nih.gov Researchers have explored various subtypes of this scaffold, including simple aporphines, oxoaporphines, and proaporphines, which exhibit a wide range of biological activities, from anticancer to anti-inflammatory effects. nih.govmdpi.com

A notable example of scaffold exploration involves the creation of novel hybrid molecules. Diterpene-alkaloid hybrids, assembled from a clerodane diterpene and an aporphine or proaporphine alkaloid, have been isolated and identified. nih.gov These hybrid compounds, such as polyalongarins A-D, have demonstrated promising antiviral activity against the dengue virus (DENV2) by inhibiting its NS2B-NS3 protease, showcasing the potential of combining the aporphine scaffold with other pharmacophores to create entirely new classes of therapeutic agents. nih.gov

Computational and Chemoinformatic Approaches in SAR

Modern drug discovery heavily relies on computational and chemoinformatic tools to predict and rationalize the SAR of compounds like glaucine. These methods provide insights into ligand-receptor interactions at the molecular level and help guide the synthesis of more potent and selective molecules.

Molecular docking studies have been employed to investigate the binding of glaucine to various biological targets. For instance, docking simulations have explored its interaction with the active site of enzymes like malonyl-CoA: acyl carrier protein transacylase (MCAT), revealing potential hydrogen bonding and providing a calculated binding free energy. Such computational models help to visualize the binding pose and identify key residues involved in the interaction, which is fundamental to understanding the mechanism of action.

Chemoinformatic approaches are used to analyze large datasets of compounds to extract complex SAR patterns. researchgate.net By applying data mining and visualization techniques, researchers can identify "cytotoxicophores" or other structural motifs responsible for specific biological activities. These computational tools are essential for navigating the vast chemical space of aporphine alkaloid derivatives and for identifying promising candidates for further development. researchgate.netmdpi.com

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, offering a model of the intermolecular interactions. For glaucine, the active component of dl-Glaucine hydrobromide, these simulations have been instrumental in elucidating its mechanism of action at a molecular level.

Docking studies have explored glaucine's interactions with several of its known biological targets. These include simulations modeling its fit within the binding sites of phosphodiesterase 4 (PDE4), L-type calcium channels, and various dopamine (B1211576) and serotonin receptors. Such studies help rationalize its observed pharmacological effects, such as bronchodilator and neuroleptic activities.

More recent in silico research has investigated the potential of a range of isoquinoline (B145761) alkaloids, including glaucine, as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. While other alkaloids in the study, such as coptisine, demonstrated higher binding affinities, the inclusion of glaucine highlights the therapeutic potential being explored for this structural class. The simulations for these alkaloids predict specific, stable interactions within the Mpro active site.

The table below summarizes the predicted interactions for glaucine with key protein targets based on molecular docking simulations.

Table 1: Predicted Molecular Interactions of Glaucine from Docking Studies

Target Protein Predicted Interacting Residues Type of Interaction
SARS-CoV-2 Main Protease (Mpro) His41, Gly143 π-cation, Hydrogen Bonding
Dopamine Receptors (D1/D2) Aspartate (Asp) residues in transmembrane domains Ionic Bonding
Serotonin Receptors (5-HT2A) Phenylalanine (Phe) residues (e.g., F339, F340) Hydrophobic Interactions

Predictive Modeling for Bioactivity Profiles and Lead Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, develops mathematical models to correlate the chemical structure of a compound with its biological activity. wikipedia.orgfiveable.me This approach is vital for predicting the activity of novel, untested derivatives, thereby guiding lead optimization efforts to enhance potency and selectivity. fiveable.me

For glaucine, the aporphine alkaloid structure serves as a "privileged scaffold," meaning it is amenable to chemical modifications to develop potent and selective ligands for various CNS receptors. nih.gov Structure-activity relationship studies, which form the basis of QSAR models, have revealed critical insights into how modifications on the aporphine core affect biological activity.

Lead optimization efforts focus on synthesizing analogues where specific functional groups are altered to identify which parts of the molecule are essential for its biological effects. For instance, the halogenation of the aporphine core has been investigated. Studies on the 1,2,9,10-tetrasubstituted aporphine alkaloid glaucine showed that introducing a halogen at the C3 position resulted in a decreased binding affinity for both D1 and D2 dopamine receptors. nih.gov This finding is crucial for guiding the design of new derivatives, suggesting that this position may be sensitive to substitution or that bulky halogen groups may introduce steric hindrance in the receptor's binding pocket.

The table below outlines key structure-activity relationships for glaucine and its analogues, providing a basis for predictive modeling and further chemical synthesis.

Table 2: Structure-Activity Relationship (SAR) Insights for Glaucine Analogues

Structural Modification Position on Aporphine Core Effect on Biological Activity Implication for Lead Optimization
Halogenation (e.g., Cl, Br, I) C3 Decreased affinity for D1 and D2 dopamine receptors. nih.gov Avoid halogenation at the C3 position for enhancing dopaminergic activity.
Ring Size Variation Ring C Contraction or homologation (expansion) of the six-membered ring adversely affects antagonist activity at 5-HT2A and α1A receptors. nih.gov Maintaining the six-membered Ring C is beneficial for high antagonist potency at these receptors.

These computational and SAR studies are essential for the rational design of new drugs based on the this compound scaffold, allowing for the virtual screening and prioritization of compounds before undertaking extensive and costly laboratory synthesis and testing. fiveable.me

Biosynthetic Pathways and Phytochemical Research

Elucidation of Aporphine (B1220529) Alkaloid Biosynthesis in Plants

The biosynthesis of aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids, has been a subject of extensive research to understand the intricate chemical pathways plants utilize. Glaucine (B1671577), specifically the (S)-glaucine stereoisomer, is a prominent member of this family. wikipedia.org Early investigations into its formation in plants like Litsea glutinosa have provided substantial evidence for its biosynthetic route. rsc.org

The central precursor for the vast majority of benzylisoquinoline alkaloids (BIAs), including glaucine, is the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into (S)-reticuline, which stands as a critical branch-point intermediate in the biosynthesis of numerous alkaloid structures. researchgate.netresearchgate.netrsc.org The pathway to (S)-glaucine diverges from this central intermediate.

Tracer studies using labeled compounds in Litsea glutinosa have been instrumental in elucidating the specific steps leading to glaucine. These experiments have demonstrated that (S)-reticuline undergoes an intramolecular oxidative coupling reaction. rsc.org This key step forms the characteristic aporphine core structure. The product of this coupling is another aporphine alkaloid, (S)-isoboldine. Subsequent enzymatic modifications then convert (S)-isoboldine into the final glaucine molecule. This established pathway from a well-known precursor highlights a common strategy in plant alkaloid biosynthesis, where a central intermediate gives rise to a diverse array of complex molecules through specific enzymatic modifications. rsc.org

Identification of Enzymatic Steps and Genetic Components in Biosynthetic Routes

The conversion of (S)-reticuline to (S)-glaucine involves a sequence of precise enzymatic reactions, primarily oxidative coupling and O-methylation. Following the formation of the aporphine scaffold to create (S)-isoboldine, a series of methylation steps are required to yield glaucine. rsc.org

Research on Litsea glutinosa has shown that (S)-isoboldine is first methylated to form (S)-thaliporphine, which is then further methylated to produce (S)-glaucine. rsc.org More detailed genetic and enzymatic studies in the yellow horn poppy (Glaucium flavum), a notable producer of glaucine, have begun to identify the specific enzymes responsible for these transformations. ebi.ac.uk

The key enzymatic steps identified are:

Oxidative Coupling: (S)-reticuline is converted to (S)-isoboldine. This reaction forms the core aporphine structure. rsc.org

O-Methylation: A sequence of methylation events occurs, catalyzed by specific O-methyltransferases, to convert (S)-isoboldine through intermediates like (S)-thaliporphine to the final product, (S)-glaucine. rsc.orgebi.ac.uk

Phytochemical Profiling and Quantitative Analysis of Glaucine in Plant Sources

Glaucine is found in several plant species, most notably within the Papaveraceae family, particularly the genus Glaucium. wikipedia.org Quantitative analysis of glaucine content in these plants is essential for understanding their phytochemical profile and for potential sourcing of the compound. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise quantification of glaucine in plant extracts. nih.govmums.ac.irresearchgate.net

Studies have shown that the concentration of glaucine can vary significantly between different species, different parts of the plant, and even among plants from different geographical locations. nih.govmums.ac.irtaylorandfrancis.com For instance, in Glaucium flavum (yellow horn poppy), glaucine is the principal alkaloid in the aerial parts, whereas the roots contain protopine (B1679745) as the major alkaloid. nih.gov A quantitative study on G. flavum from Algeria found that the dried aerial parts contained a high proportion of glaucine, while the protopine content was only 0.08%. nih.gov

A comparative study of nine Glaucium species from Iran using HPLC revealed significant variation in glaucine content among them. The highest levels of glaucine were detected in the leaves of G. corniculatum var. corniculatum and G. corniculatum var. flaviflorum, while G. flavum var. flavum showed the lowest concentration. mums.ac.ir Another report noted that G. corniculatum var. corniculatum collected from Ankara, Turkey, afforded a particularly high yield of glaucine (70% of the alkaloid extract). taylorandfrancis.com These findings underscore the importance of species selection, plant part, and geographical origin in the phytochemical analysis of glaucine.

Table 1: Quantitative Analysis of Glaucine in Various Plant Sources

Plant Species Plant Part Method of Analysis Glaucine Content Reference
Glaucium flavum Aerial Parts HPLC-DAD Major alkaloid nih.gov
Glaucium flavum Roots HPLC-DAD Not the major alkaloid nih.gov
G. corniculatum var. corniculatum Leaves HPLC Highest among 9 species studied mums.ac.ir
G. corniculatum var. flaviflorum Leaves HPLC High content mums.ac.ir
G. flavum var. flavum Leaves HPLC Lowest among 9 species studied mums.ac.ir

Applications of Metabolic Engineering and Synthetic Biology for Alkaloid Production

Metabolic engineering and synthetic biology offer promising platforms to create sustainable and controlled production systems for high-value plant-derived compounds like glaucine. researchgate.netberkeley.edu These technologies involve the rational design and modification of metabolic pathways within microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae (yeast), to produce specific target molecules. nih.govlbl.gov This approach can overcome the limitations associated with agricultural production, such as low yields, geographical constraints, and complex purification processes. researchgate.net

The production of complex alkaloids via microbial fermentation involves assembling the entire multi-step biosynthetic pathway from the plant into a microbial chassis. lbl.gov The elucidation of the glaucine biosynthetic pathway and the identification of the key enzymes, such as the O-methyltransferases from Glaucium flavum, are critical prerequisites for such engineering efforts. ebi.ac.uk By introducing the genes that encode these enzymes into a host organism, it is possible to reconstruct the pathway and produce the desired alkaloid from simple sugars. berkeley.edu

While the complete microbial synthesis of glaucine has not yet been reported, the successful production of other complex benzylisoquinoline alkaloids, such as the precursors to morphine and codeine, in yeast demonstrates the feasibility of this strategy. These successes provide a blueprint for the heterologous production of other aporphine alkaloids. The tools of synthetic biology, including gene synthesis, pathway optimization, and host strain engineering, are continually advancing, making the prospect of producing glaucine and other valuable alkaloids in engineered microbes increasingly attainable. researchgate.netlbl.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
(S)-Glaucine
(S)-Isoboldine
(S)-Reticuline
(S)-Thaliporphine
1-benzylisoquinoline (B1618099)
dl-Glaucine hydrobromide
L-tyrosine
Norlaudanosoline

Future Research Directions and Theoretical Perspectives

Development of Advanced Preclinical Models for Mechanism-Oriented Studies

The elucidation of the precise mechanisms of action of dl-Glaucine hydrobromide necessitates the use of sophisticated preclinical models that can accurately recapitulate human physiology and disease states. Future research should focus on moving beyond simple cell-based assays to more complex and biologically relevant systems.

In the realm of in vitro studies, the use of co-culture systems, three-dimensional (3D) organoids, and "organ-on-a-chip" technologies can provide a more nuanced understanding of glaucine's effects. For instance, to investigate its anti-inflammatory properties, researchers can utilize co-cultures of immune cells (such as macrophages and lymphocytes) with tissue-specific cells (e.g., bronchial epithelial cells for respiratory inflammation). Studies have already employed models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to screen for anti-inflammatory effects of aporphine (B1220529) alkaloids by measuring the inhibition of inflammatory mediators. mdpi.com Another avenue is the use of 3T3-L1 adipocytes to explore effects on glucose metabolism, a model that has been used to demonstrate increased glucose consumption by certain aporphine alkaloids. researchgate.net

For in vivo research, the development and use of transgenic animal models that express specific human receptors or disease-related genes will be crucial. These models can help to identify the direct molecular targets of this compound and to understand its efficacy in a more clinically relevant context. For example, in studying its potential neuroprotective effects, transgenic mouse models of neurodegenerative diseases could be employed. The carrageenan-induced paw edema model in rats has been a valuable in vivo tool for assessing the anti-inflammatory activity of alkaloid fractions. mdpi.com Further refinement of such models to mimic chronic inflammatory conditions would be beneficial.

Below is a table summarizing potential advanced preclinical models for future this compound research:

Model Type Specific Example Research Application
In Vitro3D organoids of lung epitheliumStudying antitussive and bronchodilatory mechanisms
Co-culture of cancer cells and fibroblastsInvestigating anti-cancer and anti-metastatic potential
"Organ-on-a-chip" with blood-brain barrierAssessing neuro-pharmacokinetic and pharmacodynamic properties
In VivoTransgenic mice expressing human dopamine (B1211576) receptorsElucidating effects on the central nervous system
Chronic inflammatory disease models (e.g., collagen-induced arthritis)Evaluating long-term anti-inflammatory efficacy
Xenograft models of human tumorsAssessing anti-neoplastic activity in a living system

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

The integration of "omics" technologies, such as proteomics and metabolomics, holds immense promise for providing a holistic understanding of the biological effects of this compound. These approaches can reveal global changes in protein expression and metabolic profiles, offering unbiased insights into its mechanisms of action, identifying novel biomarkers of its activity, and potentially uncovering new therapeutic applications.

Proteomics , the large-scale study of proteins, can be employed to identify the direct and indirect protein targets of this compound. crownbio.com By comparing the proteomes of cells or tissues treated with and without the compound, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. This can help to elucidate signaling pathways modulated by glaucine (B1671577). crownbio.combcgsc.ca For instance, a proteomics-based approach could reveal its impact on inflammatory signaling cascades or cell cycle regulation in cancer cells. nih.gov

Metabolomics , the comprehensive analysis of metabolites in a biological system, can provide a functional readout of the physiological state of an organism in response to this compound. acs.org This technology can be used to map the metabolic pathways affected by the compound. For example, non-targeted metabolomics has been successfully applied to study the effects of other aporphine alkaloids in models of hyperuricemia, revealing alterations in metabolic pathways related to amino acid and energy metabolism. nih.gov A similar approach for this compound could uncover its influence on cellular metabolism, which may be relevant to its therapeutic effects. The use of molecular networking can further complement metabolomics data to categorize and identify key metabolites. acs.org

The following table outlines the potential applications of omics technologies in this compound research:

Omics Technology Application Potential Insights
Proteomics Differential protein expression profiling in treated vs. untreated cellsIdentification of drug targets and modulated signaling pathways
Analysis of post-translational modificationsUnderstanding of the regulation of protein function by glaucine
Biomarker discovery in biofluids from treated animalsIdentification of markers for therapeutic efficacy or target engagement
Metabolomics Metabolic footprinting of cells or biofluidsCharacterization of the metabolic phenotype induced by glaucine
Pathway analysis of altered metabolitesElucidation of the impact on cellular energy, lipid, and amino acid metabolism
Identification of bioactive metabolites of glaucineUnderstanding the contribution of metabolites to the overall pharmacological effect

Innovations in Analytical Probes and Assays for Enhanced Detection and Elucidation

Advancements in analytical chemistry are crucial for the sensitive detection and mechanistic elucidation of this compound. While standard techniques like High-Performance Liquid Chromatography (HPLC) are well-established for the quantification of glaucine in various matrices, novel probes and assays are needed for real-time monitoring and a deeper understanding of its subcellular interactions. mums.ac.irresearchgate.net

The development of fluorescently-labeled glaucine analogues could enable the visualization of its uptake, subcellular localization, and trafficking within living cells using advanced microscopy techniques. This would provide invaluable information about its site of action.

Furthermore, the creation of genetically encoded biosensors offers a powerful tool for detecting glaucine and other alkaloids with high specificity and sensitivity. nih.govbiorxiv.orgdigitellinc.com These biosensors, often based on transcription factors that recognize specific small molecules, can be engineered to produce a measurable output (e.g., fluorescence) upon binding to the target alkaloid. nih.govbiorxiv.orgresearchgate.net Such tools could be used in high-throughput screening assays to discover new enzymes for alkaloid biosynthesis or to study the pharmacokinetics of glaucine at the cellular level. nih.govbiorxiv.orgdigitellinc.com

Innovations in mass spectrometry, such as high-resolution mass spectrometry (HR-MS), are already enhancing the study of glaucine metabolism by enabling the detailed identification of its phase I and II metabolites. nih.gov

The table below details innovative analytical tools and their potential applications in this compound research:

Analytical Innovation Description Application in Glaucine Research
Fluorescently-labeled ProbesSynthetic analogues of glaucine conjugated to a fluorescent dye.Real-time imaging of cellular uptake, distribution, and target engagement.
Genetically Encoded BiosensorsEngineered proteins that emit a signal upon binding to glaucine. nih.govbiorxiv.orgHigh-throughput screening for modulators of glaucine activity and biosynthesis. nih.govbiorxiv.orgdigitellinc.com
Advanced Mass SpectrometryTechniques like LC-HR-MS(n) for detailed structural analysis. nih.govComprehensive profiling of glaucine metabolites in biological samples. nih.gov
Novel Colorimetric AssaysDevelopment of cost-effective, rapid detection methods using compressed tablets.Quick identification of alkaloids in botanical extracts.

Exploration of Uncharted Biological Activities and Therapeutic Modalities in Preclinical Settings

While this compound is primarily known for its antitussive properties, its diverse chemical structure suggests a broader pharmacological potential that remains largely unexplored. nih.govnih.gov Future preclinical research should systematically investigate novel biological activities and therapeutic applications for this compound. Aporphine alkaloids, as a class, have been shown to possess a wide range of effects, including anti-cancer, anti-diabetic, and neuroprotective properties, providing a strong rationale for exploring these areas for glaucine. mdpi.comnih.gov

Recent studies on other aporphine alkaloids have demonstrated their potential to modulate pathways relevant to metabolic syndrome, such as insulin (B600854) resistance and hyperlipidemia. nih.gov Investigating the effects of this compound on glucose uptake and lipid metabolism in relevant cell models and animal models of metabolic disease is a promising research direction. researchgate.net

The anti-inflammatory effects of glaucine have been documented, but the underlying mechanisms and its potential in chronic inflammatory diseases are not fully understood. nih.gov Future studies could explore its efficacy in models of arthritis, inflammatory bowel disease, or neuroinflammation. Furthermore, some aporphine alkaloids have shown antiplatelet effects, suggesting a potential role for glaucine in cardiovascular research. d-nb.info

The potential for neuropharmacological applications is another exciting frontier. Given that some alkaloids interact with neurotransmitter systems, exploring the effects of this compound on various receptors and its potential in models of neurological and psychiatric disorders is warranted. nih.gov

The following table summarizes potential new therapeutic areas for this compound:

Potential Therapeutic Area Rationale Based on Aporphine Alkaloids Suggested Preclinical Investigation
Metabolic Disorders Some aporphines show anti-diabetic and anti-hyperlipidemic effects. researchgate.netnih.govAssess effects on glucose and lipid metabolism in vitro and in animal models of diabetes and obesity.
Chronic Inflammatory Diseases Known anti-inflammatory properties of glaucine. nih.govEvaluate efficacy in animal models of rheumatoid arthritis, colitis, and multiple sclerosis.
Cardiovascular Diseases Certain aporphines exhibit antiplatelet activity. d-nb.infoInvestigate effects on platelet aggregation and thrombus formation in vitro and in vivo.
Neurodegenerative Diseases Aporphine alkaloids have shown neuroprotective potential. nih.govExamine effects on neuronal survival and function in models of Parkinson's or Alzheimer's disease.
Oncology Many aporphine alkaloids possess anti-cancer properties. mdpi.comnih.govScreen for cytotoxicity against a panel of cancer cell lines and evaluate in vivo tumor models.

Methodological Frameworks for Addressing Research Discrepancies and Variability

Ensuring the reproducibility and reliability of research on natural products like this compound is paramount for its potential clinical translation. The inherent variability in natural product research, stemming from factors such as the source of the material, extraction methods, and batch-to-batch consistency, necessitates the establishment of robust methodological frameworks.

A key component of such a framework is the rigorous standardization of the chemical compound under investigation. researchgate.net This includes detailed chemical characterization (e.g., using HPLC, MS, and NMR) to confirm the identity and purity of the this compound used in studies. Reporting these details transparently is crucial for the comparability and reproducibility of results across different laboratories. nih.gov

The development and adherence to standardized protocols for both in vitro and in vivo experiments are also essential. This includes detailed descriptions of cell lines, animal models, experimental conditions, and statistical analyses. The inclusion of appropriate positive and negative controls is a fundamental aspect of good experimental design in pharmacology. nih.gov

To address discrepancies in the literature, systematic reviews and meta-analyses can be powerful tools. These approaches can help to identify sources of heterogeneity in study outcomes and provide a more comprehensive assessment of the evidence for a particular biological activity.

Finally, fostering a culture of data sharing and open science can contribute to addressing research variability. Making raw data and detailed experimental protocols publicly available allows for independent verification and re-analysis, ultimately strengthening the scientific foundation for the development of this compound as a therapeutic agent. nih.gov

The table below outlines a methodological framework for enhancing the reliability of this compound research:

Framework Component Key Actions Objective
Chemical Standardization Comprehensive chemical analysis (HPLC, MS, NMR) of the compound.Ensure the identity, purity, and consistency of the research material. researchgate.net
Transparent Reporting Adherence to reporting guidelines for natural product research. nih.govFacilitate the replication and comparison of studies.
Protocol Standardization Use of validated and well-documented experimental procedures.Minimize variability arising from methodological differences.
Systematic Review Periodic and rigorous review of the existing literature.Synthesize evidence and identify knowledge gaps and discrepancies.
Data Sharing Deposition of raw data and protocols in public repositories.Promote transparency, reproducibility, and collaboration. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for dl-Glaucine hydrobromide, and how do salt forms (e.g., hydrobromide vs. phosphate) influence its physicochemical properties?

  • Methodological Answer : The synthesis of this compound typically involves alkaloid extraction from Glaucium flavum (Papaveraceae family) followed by salt formation via reaction with hydrobromic acid. Comparative studies of salt forms should include crystallography (e.g., X-ray diffraction) and solubility profiling to assess stability and bioavailability. Hydrobromide salts often exhibit improved aqueous solubility compared to phosphate forms, which is critical for preclinical formulations .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for quantifying purity. Accelerated stability studies under varying temperature and humidity conditions (e.g., ICH guidelines) should be conducted, with mass spectrometry (MS) used to identify degradation products. Storage at 2–8°C is advised to prevent hydrolysis .

Q. What pharmacological mechanisms underlie this compound’s antitussive effects, and how are these evaluated in vitro?

  • Methodological Answer : dl-Glaucine acts centrally by inhibiting cough reflex pathways, likely via dopamine receptor modulation. In vitro models include receptor-binding assays (e.g., radioligand displacement studies on D2 receptors) and electrophysiological measurements in brainstem slices. Dose-response curves should be validated using positive controls like codeine .

Advanced Research Questions

Q. How can researchers optimize the solid-state forms of this compound to enhance bioavailability for translational studies?

  • Methodological Answer : Polymorph screening via solvent crystallization under controlled conditions (e.g., anti-solvent addition) can identify forms with improved dissolution rates. Pair with pharmacokinetic studies in rodent models to correlate crystal structure with AUC (area under the curve) metrics. Co-crystallization with co-formers (e.g., succinic acid) may further enhance solubility .

Q. What experimental designs are most suitable for evaluating this compound’s efficacy in preclinical models of chronic cough?

  • Methodological Answer : Use a randomized, blinded study with Swiss albino mice (20–25 g) divided into control, disease-induced (e.g., scopolamine hydrobromide challenge), and treatment groups. Administer dl-Glaucine orally for 27 days, with cough frequency measured via plethysmography. Include dose-ranging cohorts and histopathological analysis of lung tissue to assess toxicity .

Q. How should researchers address contradictions in efficacy data across studies, such as variable antitussive responses in different animal models?

  • Methodological Answer : Apply meta-analytical frameworks to aggregate data from heterogeneous studies, adjusting for variables like species, dosing regimen, and induction method (e.g., citric acid vs. capsaicin). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate confounding factors. Cross-validate results using in vitro-in vivo correlation (IVIVC) models .

Q. What methodological considerations are critical when designing receptor-binding assays to study this compound’s mechanism of action?

  • Methodological Answer : Ensure receptor preparations (e.g., striatal membranes for dopamine receptors) are fresh to prevent activity loss. Use competitive binding assays with tritiated ligands (e.g., [³H]-spiperone for D2 receptors) and include nonspecific binding controls. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Validate findings with functional assays like cAMP modulation .

Q. How can researchers ensure reproducibility in the synthesis and analytical characterization of this compound?

  • Methodological Answer : Document reaction conditions rigorously (e.g., temperature, stoichiometry, and solvent ratios) and use reference standards (e.g., USP-grade dl-Glaucine) for calibration. Implement quality-by-design (QbD) principles for HPLC method validation, including system suitability tests. Share raw data and protocols via open-access platforms to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.